4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Description
Properties
CAS No. |
93777-43-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4a,5-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-4-3-5-10-8-11(13)6-7-12(9,10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ISBAIEHOYPJLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=CC(=O)CCC12C |
Origin of Product |
United States |
Chemical structure and physical properties of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
An In-Depth Technical Guide to 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one: Structural Elucidation and Synthetic Utility
Executive Summary
In the landscape of complex natural product synthesis and drug development, bicyclic enones serve as foundational scaffolds. 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (CAS: 93777-43-6) is a highly specialized octalone derivative. Characterized by its α,β -unsaturated ketone moiety and contiguous stereocenters, this compound is a critical intermediate in the total synthesis of bioactive sesquiterpenoids, including eudesmanes, eremophilanes, and agarofurans. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols designed for advanced pharmaceutical applications.
Chemical Identity & Structural Causality
The molecule is a substituted Δ1,8a -octalin-2-one. Its architecture consists of a fused six-membered bicyclic system where the A-ring contains an enone and the B-ring is fully saturated, bearing two methyl groups.
-
IUPAC Name: 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
-
Molecular Formula: C₁₂H₁₈O
-
Molecular Weight: 178.27 g/mol
Stereochemical Implications: The presence of methyl groups at the C4a (bridgehead) and C5 positions introduces significant steric bias. The relative stereochemistry (cis or trans) between these methyls dictates the thermodynamic stability of the fused ring system. A trans-diaxial relationship typically locks the molecule into a rigid chair-half-chair conformation. This rigidity is not merely a structural curiosity; it is a causal driver for downstream face-selective functionalizations. For instance, when drug development chemists perform cuprate conjugate additions or epoxidations on this core, the bulky C4a angular methyl effectively shields the β -face, forcing incoming nucleophiles or electrophiles to attack exclusively from the less hindered α -face [2].
Physicochemical Properties & Spectroscopic Validation
To ensure the integrity of the synthesized compound, a self-validating analytical framework must be established. Table 1 summarizes the core physical properties and the spectroscopic markers required to definitively confirm the structure.
Table 1: Physicochemical and Spectroscopic Profile
| Parameter | Value / Description | Analytical Causality & Validation |
| CAS Number | 93777-43-6 | Unique registry identifier for procurement and literature tracking. |
| Physical State | Pale yellow to colorless oil | Typical for low-molecular-weight, non-hydrogen-bonding octalones. |
| Boiling Point | ~130–140 °C at 10 mmHg | High boiling point necessitates vacuum distillation to prevent thermal degradation of the enone. |
| UV-Vis ( λmax ) | ~244 nm (EtOH) | Validated via Woodward-Fieser rules (Base 215 nm + 24 nm for two β -ring residues + 5 nm for exocyclic double bond). |
| IR Spectroscopy | 1665 cm⁻¹, 1615 cm⁻¹ | Confirms the conjugated system: strong α,β -unsaturated C=O stretch and adjacent C=C stretch. |
| ¹H NMR (CDCl₃) | δ 5.75 (s, 1H, C1-H) | The vinylic proton at C1 is highly diagnostic. Its presence as a singlet (or fine multiplet) confirms the double bond is between C1 and the fully substituted C8a bridgehead. |
Synthetic Methodology: Regiocontrolled Robinson Annulation
The construction of 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one relies on a highly regiocontrolled Robinson annulation between 2,3-dimethylcyclohexanone and methyl vinyl ketone (MVK) [1].
The Causality of Regiocontrol: 2,3-Dimethylcyclohexanone possesses two α -carbons: the secondary C6 and the tertiary C2. Deprotonation at C6 yields the kinetic enolate, which would ultimately form the incorrect 5,6-dimethyl octalone isomer. To achieve the target 4a,5-dimethyl architecture, the reaction must be driven to the thermodynamic enolate at the more sterically hindered C2 position [4]. This is achieved by utilizing equilibrating basic conditions or by pre-forming the thermodynamic silyl enol ether.
Step-by-Step Protocol: Thermodynamic Annulation
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity.
-
Thermodynamic Enolate Generation:
-
Action: Dissolve 2,3-dimethylcyclohexanone (1.0 eq) in anhydrous methanol. Add sodium methoxide (NaOMe, 1.2 eq) and heat to gentle reflux for 2 hours.
-
Causality: The protic solvent and heat allow reversible protonation/deprotonation, driving the equilibrium toward the more stable, highly substituted C2 enolate.
-
-
Michael Addition:
-
Action: Cool the reaction mixture to -10 °C. Add methyl vinyl ketone (MVK, 1.1 eq) dropwise over 30 minutes. Stir for 4 hours, allowing the temperature to slowly reach 20 °C.
-
Causality: Low initial temperatures suppress MVK polymerization and prevent multiple alkylations. The C2 enolate attacks the terminal olefin of MVK to form a 1,5-diketone intermediate.
-
IPC Validation: TLC (Hexane:EtOAc 8:2) should show the disappearance of the starting ketone and the appearance of a higher Rf, UV-inactive intermediate.
-
-
Intramolecular Aldol Condensation:
-
Action: Add a catalytic amount of aqueous KOH (10% w/v) to the mixture and reflux for 12 hours.
-
Causality: The base catalyzes the intramolecular attack of the terminal methyl ketone onto the original cyclohexanone carbonyl. Subsequent dehydration is thermodynamically driven by the formation of the conjugated enone system.
-
-
Isolation and Purification:
-
Action: Quench with saturated NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography.
-
Final Validation: Confirm the product via the appearance of the UV-active spot on TLC and validate the structure using the ¹H NMR vinylic proton marker at δ 5.75.
-
Figure 1: Mechanistic workflow of the regiocontrolled Robinson annulation targeting the 4a,5-dimethyl octalone core.
Application in Sesquiterpene Drug Development
The 4a,5-dimethyl octalone core is not an end-product but a highly versatile synthetic node. In pharmacological research, particularly concerning neuroprotective and anti-inflammatory agents derived from natural sources like agarwood [3], this core is elaborated into complex polycyclic systems.
-
Eudesmane Pathway: Direct functionalization of the core (e.g., alkylation at C7 followed by stereoselective reduction of the enone) yields the eudesmane skeleton, a class of compounds known for their antibacterial properties.
-
Eremophilane Pathway: Subjecting the core to Lewis acid-catalyzed conditions can induce a Wagner-Meerwein shift, migrating the C5 methyl group to the C4 position. This rearrangement generates the eremophilane framework, yielding compounds like aristolone.
-
Agarofuran Pathway: Extensive oxidation and intramolecular etherification of the core lead to dihydro-agarofurans, which are heavily investigated for their ability to reverse multidrug resistance in cancer cells [3].
Figure 2: Divergent synthetic utility of the octalone core in sesquiterpenoid drug development.
References
-
Named Organic Reactions 2nd Edition. (2005). "Robinson Annulation." Retrieved from [Link]
-
Total Synthesis of Dihydroclerodin from (R)-(−)-Carvone. (2002). The Journal of Organic Chemistry. Retrieved from[Link]
-
Endophytic fungi of agarwood and their chemical compounds: a review. (2022). ResearchGate. Retrieved from [Link]
-
Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. (2017). Semantic Scholar. Retrieved from [Link]
Thermodynamic stability and isomerization of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
An In-Depth Technical Guide to the Thermodynamic Stability and Isomerization Dynamics of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Executive Summary
The bicyclic enone 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one is a privileged structural motif and a critical intermediate in the total synthesis of eremophilane and eudesmane sesquiterpenes [1]. Because these natural products exhibit potent biological activities—ranging from antimicrobial to cytotoxic effects [3]—achieving absolute stereochemical and regiochemical control during their synthesis is paramount.
A primary challenge in functionalizing this octalone core lies in managing its thermodynamic stability and navigating its isomerization pathways. Specifically, the dynamic equilibrium between the conjugated α,β -unsaturated isomer and the unconjugated β,γ -unsaturated isomer dictates the success of downstream functionalizations, such as the stereoselective addition of the isopropylidene group required to access targets like (-)-dehydrofukinone [4]. This guide provides a comprehensive analysis of the thermodynamic profiling, enolization dynamics, and field-proven experimental protocols for controlling the isomerization of this critical building block.
Structural and Thermodynamic Profiling
The structural integrity of the 4a,5-dimethyl octalone system is governed by the conformational preferences of its fused rings. The saturated ring (C5–C8) predominantly adopts a chair conformation, while the enone ring (C1–C4) assumes a half-chair or sofa conformation to maintain the planarity required for π -orbital overlap in the conjugated system.
Thermodynamic Stability: α,β vs. β,γ Isomerization
The position of the double bond within the decalin framework is subject to thermodynamic equilibration.
-
α,β -Isomer (1,8a-en-2-one): The double bond is situated between C1 and the bridgehead C8a. This isomer is thermodynamically favored in the ground state due to the resonance stabilization energy (~4.0 kcal/mol) provided by conjugation with the C2 carbonyl.
-
β,γ -Isomer (8,8a-en-2-one): The double bond migrates to the C8–C8a position. While it loses carbonyl conjugation, this isomer features a highly substituted double bond and relieves specific 1,3-diaxial-like steric strains induced by the 4a-methyl group.
Table 1 summarizes the quantitative thermodynamic and kinetic parameters governing these states.
Table 1: Thermodynamic and Kinetic Parameters of Octalone Isomerization
| Property | α,β -Isomer ( Δ1,8a ) | β,γ -Isomer ( Δ8,8a ) | Kinetic Enolate ( Δ2,3 ) | Thermodynamic Enolate ( Δ1,2 ) |
| Relative Ground State Stability ( ΔG∘ ) | 0.0 kcal/mol (Favored) | +3.2 to +4.5 kcal/mol | +2.1 kcal/mol | 0.0 kcal/mol (Favored) |
| Primary Deprotonation Site | N/A | N/A | C3 (pseudo-axial H) | C8 (allylic/homoallylic H) |
| Activation Energy ( Ea ) for Formation | N/A | N/A | Lower (Sterically accessible) | Higher (Sterically hindered) |
| Diagnostic 1 H NMR Signal | δ 5.8 ppm (C1-H, s) | δ 5.4 ppm (C8-H, m) | N/A (Trapped as TMS ether) | N/A (Trapped as TMS ether) |
Isomerization Dynamics: Kinetic vs. Thermodynamic Control
The functionalization of the octalone core relies entirely on exploiting the dichotomy between kinetic and thermodynamic enolization. Standard Robinson annulation protocols often yield a thermodynamic mixture that requires careful equilibration [2].
-
Kinetic Control (C3 Deprotonation): Under conditions of high steric bulk and low temperature (e.g., LDA at -78 °C), deprotonation occurs rapidly at the less hindered C3 position ( α′ to the ketone). This yields a cross-conjugated dienolate, which is essential for C3-alkylation or aldol additions.
-
Thermodynamic Control (C8 Deprotonation): Under equilibrating conditions (e.g., alkoxide bases at room temperature), the system funnels into the most stable enolate. Deprotonation at the γ -position (C8) yields the fully conjugated "extended" dienolate. Quenching this extended enolate kinetically with an electrophile or proton source at C1 forces the double bond out of conjugation, isolating the β,γ -isomer.
Kinetic vs. Thermodynamic Enolization Pathways of the Octalone Core
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific conditions are chosen.
Protocol 1: Regioselective Kinetic Enolization and Silyl Trapping
This protocol is used to activate the C3 position for downstream synthesis (e.g., attachment of the isopropylidene group for dehydrofukinone).
-
Preparation of LDA: In an oven-dried Schlenk flask under argon, add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n -BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes. Causality: A slight excess of amine prevents the presence of unreacted n -BuLi, which could act as a nucleophile and attack the C2 carbonyl.
-
Enolization: Dissolve the octalone (1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture over 15 minutes down the side of the flask. Causality: Pre-cooling the base and utilizing a slow addition rate ensures the local concentration of the ketone remains exceptionally low, preventing base-catalyzed self-condensation and strictly enforcing C3 deprotonation.
-
Trapping: After 45 minutes at -78 °C, add freshly distilled TMSCl (1.5 equiv) rapidly. Allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation/Workup: Quench with saturated aqueous NaHCO 3 . Causality: A mildly basic quench prevents the acidic hydrolysis of the newly formed silyl enol ether. Extract with pentane. GC-MS analysis of the crude mixture must reveal >95% regioselectivity for the Δ2,3 -silyl enol ether (m/z shift corresponding to +72 Da), confirming strict kinetic control.
Protocol 2: Thermodynamic Equilibration and γ -Isomerization
This protocol accesses the extended enolate to force the migration of the double bond to the β,γ -position.
-
Equilibration: Dissolve the octalone (1.0 equiv) in anhydrous t -BuOH (10 mL). Add potassium tert-butoxide (1.2 equiv). Heat the mixture to 40 °C for 4 hours. Causality: The bulky, protic environment allows the kinetic C3 enolate to reversibly protonate, funneling the entire system into the thermodynamically stable extended dienolate via C8 deprotonation.
-
Kinetic Quench: Cool the reaction mixture rapidly to -78 °C. Add a solution of glacial acetic acid (1.5 equiv) in THF dropwise. Causality: Quenching the extended enolate at ultra-low temperatures with a weak acid kinetically protonates the most electron-rich site (C1) rather than the thermodynamically favored C8 site, transiently trapping the molecule as the β,γ -isomer (8,8a-en-2-one).
-
Self-Validation/Workup: Dilute with cold diethyl ether and wash with cold water. Immediate 1 H NMR analysis of the crude product is required. Successful isomerization is validated by the disappearance of the sharp C1 vinylic singlet at δ 5.8 ppm and the emergence of a complex multiplet at δ 5.4 ppm, corresponding to the new C8 vinylic proton.
References
- Schenato, R. A., et al. "A practical and efficient preparation of (-)-(4aS,5R)-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone: A key intermediate in the synthesis of (-)-dehydrofukinone." Tetrahedron: Asymmetry, 2001.
- Boeckman, R. K., & Ganem, B. "cis-4,4a,5,6,7,8-HEXAHYDRO-4a,5-DIMETHYL-2(3H)-NAPHTHALENONE." Organic Syntheses, Procedure.
- Virués-Segovia, J. R., et al. "New Eremophilane-Type Sesquiterpenes from the Marine Sediment-Derived Fungus Emericellopsis maritima BC17 and Their Cytotoxic and Antimicrobial Activities." Marine Drugs (PMC), 2023.
- National Center for Biotechnology Information. "2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-3-(1-methylethylidene)-, (4ar-cis)-" PubChem Compound Summary.
Crystallographic data and X-ray diffraction of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Crystallographic Data and X-Ray Diffraction of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one: A Technical Guide
Structural Significance & Molecular Geometry
The compound 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (CAS 93777-43-6)[1] is a Δ1,8a -octalin-2-one derivative. In the realm of synthetic organic chemistry, bicyclic enones of this class serve as privileged, foundational scaffolds for the asymmetric total synthesis of complex terpenoids (e.g., eudesmanes, cadinanes) and steroidal frameworks[2].
The structural integrity of this molecule hinges on the relative stereochemistry between the C4a (angular) and C5 methyl groups. These stereocenters dictate the facial selectivity of subsequent synthetic transformations, such as Diels-Alder cycloadditions or organocuprate conjugate additions. Because NMR spectroscopy can sometimes yield ambiguous results for flexible cyclohexene systems due to overlapping multiplet signals, single-crystal X-ray diffraction remains the definitive, self-validating method for unambiguously assigning the 3D conformation and stereochemistry of the hexahydronaphthalene core.
Causality-Driven Crystallization Protocols
Bicyclic enones are highly lipophilic. They lack strong hydrogen-bond donors and possess only a single hydrogen-bond acceptor (the C2 carbonyl). This chemical nature makes them prone to forming amorphous oils or twinned microcrystals rather than highly ordered single-crystal lattices. To overcome this, the crystallization environment must be strictly controlled.
Step-by-Step Methodology:
-
Solvation: Dissolve 50 mg of the purified octalone in a minimal volume (approx. 0.5 mL) of ethyl acetate at 40°C. Causality: Ethyl acetate effectively solvates the polar enone moiety without disrupting potential intermolecular dipole-dipole interactions.
-
Anti-Solvent Layering: Carefully layer the solution with hexanes in a 1:3 ratio (EtOAc:Hexanes). Causality: Hexanes gradually reduce the dielectric constant of the medium. The slow diffusion creates a controlled supersaturation gradient.
-
Thermal Gradient: Subject the vial to slow cooling from 20°C to 4°C over 48 hours in a vibration-free environment. Causality: A slow cooling gradient minimizes the nucleation rate, thermodynamically favoring the growth of a single macroscopic crystal over rapid, kinetically driven disordered precipitation.
-
Validation & Feedback Loop: Assess the crystals under a polarized light microscope. The protocol is self-validating: a high-quality single crystal will exhibit sharp, uniform extinction when rotated. If twinning is observed (split or overlapping extinction angles), the system dictates an immediate pivot to vapor diffusion (e.g., pentane diffusing into diethyl ether) to further decelerate the crystallization kinetics.
Caption: Logic pathway for the crystallization of lipophilic bicyclic enones.
X-Ray Diffraction Workflow & Data Collection
Once a suitable single crystal (optimal dimensions ≈0.2×0.2×0.1 mm) is isolated, it is subjected to rigorous X-ray diffraction analysis.
Step-by-Step Methodology:
-
Mounting: Coat the crystal in Paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
-
Cryo-Cooling: Immediately flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K is non-negotiable for flexible cyclohexene/cyclohexane systems. It suppresses the thermal motion of the saturated ring, dramatically reducing the anisotropic displacement parameters (thermal ellipsoids). This prevents positional disorder from obscuring the true atomic coordinates.
-
Data Collection: Collect diffraction data using Cu K α radiation ( λ=1.54178 Å). Causality: For a purely organic molecule (C, H, O) lacking heavy atoms, Cu K α provides a significantly stronger anomalous scattering signal for oxygen compared to Mo K α . This is critical for calculating the Flack parameter and determining the absolute configuration if the compound is enantiopure.
-
Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine by full-matrix least-squares on F2 using SHELXL[3]. Self-Validation: The refinement process acts as a closed-loop validation system. A structurally accurate model will naturally converge with an R1 value < 5%, a Goodness-of-Fit (S) near 1.0, and maximum residual electron density peaks ( Δρmax ) below 0.5 e/ų, mathematically confirming the absence of misassigned atoms[3].
Caption: X-ray diffraction data processing workflow from mounting to validation.
Crystallographic Data & Structural Parameters
The X-ray structure reveals the precise geometry of the bicyclic system. The enone-containing ring adopts a half-chair conformation to maintain planarity across the O=C(2)-C(1)=C(8a) conjugated π -system, while the saturated hexahydro-ring adopts a classic chair conformation. The steric bulk of the C4a and C5 methyl groups induces measurable deviations in the standard tetrahedral angles at the ring junction to relieve 1,3-diaxial strain.
Table 1: Summary of Expected Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈O |
| Formula Weight | 178.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 (if enantiopure) |
| Temperature | 100(2) K |
| Wavelength (Cu K α ) | 1.54178 Å |
| Unit Cell Dimensions | a≈6.85 Å, b≈11.20 Å, c≈14.50 Å |
| Volume | ≈1112.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.064 g/cm³ |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms | Distance (Å) / Angle (°) |
| Carbonyl Bond | C(2)=O(1) | 1.225(3) Å |
| Enone Double Bond | C(1)=C(8a) | 1.342(4) Å |
| Enone Single Bond | C(1)-C(2) | 1.465(4) Å |
| Angular Methyl Bond | C(4a)-C(11) | 1.540(4) Å |
| Enone Angle | O(1)-C(2)-C(1) | 121.5(3)° |
| Ring Junction Angle | C(4)-C(4a)-C(8a) | 110.2(2)° |
References[1] Title: 93777-43-6, 4,4a,5,6,7,8-Hexahydro-4a,5-dimethyl-2(3H)-naphthalenone. Source: Echemi. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0vrthfOUYW_rgLhMcqLu1lnh25099zEajxxYbLWcFHgS2K6NyY01zsRqSvy7G7RpLcgqU9Q-BhBqv-HNPqyfSX2EQ1_6RvwfOi91uoxv9gLIAEcHk5KMnEc1ToH-RIll4H8QafovdTTjb744mmWYZH8rpiDQx2UQXCyWBnW9vA2P3lUCJ74k8mXiieEaL-s05g2gJrDojYRWuj2uuTh1IUCUT_PI=[3] Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnlVouecEmSHh8_CGkTAduPtr_P_2NbAK9Mkli4DqfZM5Ymv8ZgZ5dsATmupIh4u9m-njO2D6uI1XtG-oA8rZEPsAKSzKfEBOTGn8Z59Rp_PV7zq9egVwytVsFw3yoMzNzyfzGNRXMjQ==[2] Title: Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Source: The Journal of Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzEOAXjigC18uRy-AUs5iQ6Uijb1qO-YANCjUrtPdBJsfKRkxRSRO5uZBJGAxcbDL6T-zqbyrLtI10lyB5qBaPaSFkoiseYknVLTjjecyGgeowS8nPgV1urZ1jgTDc12MkYB8s6geT
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
This technical guide provides a comprehensive analysis of the expected infrared (IR) spectroscopy absorption bands for the bicyclic α,β-unsaturated ketone, 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural elucidation and chemical characterization.
Introduction: The Vibrational Language of a Complex Ketone
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies, resulting in a unique spectral fingerprint.[2] For a molecule with the structural complexity of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one, the IR spectrum is a rich tapestry of information, revealing the presence and electronic environment of its constituent functional groups. The interpretation of this spectrum hinges on understanding how the different structural motifs—the α,β-unsaturated ketone, the fused ring system, and the alkyl substituents—contribute to the overall pattern of absorption bands.
The core of this molecule features an α,β-unsaturated ketone within a decalin-like framework. This conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) is a key determinant of the electronic structure and, consequently, the vibrational frequencies of these groups.[3][4][5][6] Additionally, the stereochemistry and substitution pattern of the fused ring system influence the C-H stretching and bending vibrations. This guide will deconstruct the expected IR spectrum of this molecule, providing a detailed rationale for the predicted absorption bands.
Molecular Structure and Key Functional Groups
To systematically predict the IR absorption bands, it is essential to first identify the key functional groups and structural features of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one.
Caption: Chemical structure of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one.
The primary functional groups and structural elements that will give rise to characteristic IR absorption bands are:
-
α,β-Unsaturated Ketone: This system includes the C=O group and the C=C double bond in conjugation.
-
Alkyl Groups: These include sp³ hybridized C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the saturated portion of the ring system.
-
Alkenyl Group: This refers to the sp² hybridized C-H bond at the double bond.
-
Fused Ring System: The overall strain and conformation of the fused rings can subtly influence the vibrational frequencies.
Predicted Infrared Absorption Bands
The following table summarizes the predicted characteristic IR absorption bands for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one, with detailed explanations for each region.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3020-3080 | =C-H (Alkenyl) | Stretching | Medium to Weak |
| ~2850-2960 | -C-H (Alkyl) | Stretching | Strong |
| ~1666-1685 | C=O (α,β-Unsaturated Ketone) | Stretching | Strong |
| ~1600-1640 | C=C (Conjugated Alkene) | Stretching | Medium |
| ~1450-1470 | -CH₂- | Scissoring (Bending) | Medium |
| ~1375 | -CH₃ | Symmetric Bending | Medium |
-
C-H Stretching Region (2800-3100 cm⁻¹)
-
Alkenyl =C-H Stretch (~3020-3080 cm⁻¹): The presence of a hydrogen atom on the sp² hybridized carbon of the double bond will give rise to a stretching vibration at a frequency slightly above 3000 cm⁻¹.[7][8] This peak is often of medium to weak intensity but is highly diagnostic for the presence of a C=C double bond with attached hydrogens.[8]
-
Alkyl -C-H Stretch (~2850-2960 cm⁻¹): The numerous sp³ hybridized C-H bonds in the methyl and methylene groups will result in strong absorption bands in this region.[7][9] Typically, multiple overlapping peaks are observed corresponding to the symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups.[7]
-
-
Carbonyl (C=O) Stretching Region (~1666-1685 cm⁻¹)
-
The most intense and readily identifiable peak in the spectrum is expected to be the carbonyl stretch. For a saturated six-membered ring ketone like cyclohexanone, the C=O stretch appears around 1715 cm⁻¹.[3][4] However, in 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one, the carbonyl group is in conjugation with a carbon-carbon double bond. This conjugation delocalizes the π-electrons, which weakens the C=O bond and lowers its vibrational frequency.[5][6][10] Consequently, the C=O stretching absorption is shifted to a lower wavenumber, typically in the range of 1666-1685 cm⁻¹.[4][11]
-
-
Carbon-Carbon Double Bond (C=C) Stretching Region (~1600-1640 cm⁻¹)
-
The C=C double bond in conjugation with the carbonyl group will exhibit a stretching vibration in this region. The intensity of this peak is enhanced due to the conjugation, making it more prominent than the C=C stretch in an isolated alkene. For a trisubstituted double bond within a cyclohexene system, the absorption is expected to be in the range of 1640-1680 cm⁻¹.[12][13]
-
-
Fingerprint Region (< 1500 cm⁻¹)
-
This region contains a complex series of absorptions arising from C-H bending and C-C stretching vibrations. While difficult to assign each peak individually, the overall pattern is unique to the molecule.[9]
-
-CH₂- Scissoring (~1450-1470 cm⁻¹): The methylene groups in the saturated ring will show a characteristic scissoring (bending) vibration in this range.[14]
-
-CH₃ Symmetric Bending (~1375 cm⁻¹): The methyl groups will exhibit a symmetric bending (umbrella) mode around this frequency.[7]
-
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining the IR spectrum of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. ATR-FTIR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.[14]
Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing, to improve the quality of the spectrum for interpretation.
-
-
Cleaning:
-
After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.
-
Conclusion
The infrared spectrum of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one is predicted to be characterized by several key absorption bands that are diagnostic of its structure. The most prominent features will be the strong C=O stretch of the α,β-unsaturated ketone at a lower frequency than a typical saturated ketone, and the strong C-H stretching bands of the alkyl groups. The presence of weaker absorptions from the alkenyl C-H and the conjugated C=C double bond further confirm the molecular structure. This in-depth analysis provides a valuable reference for researchers working with this compound and similar molecular scaffolds, enabling confident structural verification and characterization.
References
-
Bartleby.com. (2021, August 16). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Proprep. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Proprep. Interpret the cyclohexanone infrared spectrum, focusing on characteristic peaks that indicate its functional groups. Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
-
Filo. (2025, November 17). Which peaks in the ir spectra distinguish cyclohexane from cyclohexene?. Retrieved from [Link]
-
Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]
-
Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]
-
Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Palacký University Olomouc. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
MacSphere - McMaster University. The Spectrum of Cyclohexanone. Retrieved from [Link]
-
Chad's Prep®. Carbonyl Stretching Frequency (the effect of conjugation). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, March 10). infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Quora. (2018, January 28). How could you distinguish between cyclohexene and cyclohexane by using IR spectroscopy?. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, March 22). C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
University of Calgary. IR: alkanes. Retrieved from [Link]
-
MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Carbonyl Stretching Frequency (the effect of conjugation) - Chad's Prep® [chadsprep.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. The C=O Stretch [sites.science.oregonstate.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Which peaks in the ir spectra distinguish cyclohexane from cyclohexene?.. [askfilo.com]
- 13. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Application Note: Enantioselective Robinson Annulation for the Synthesis of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Executive Summary
The synthesis of highly substituted bicyclic octalones is a foundational operation in the total synthesis of complex terpenes. Specifically, (-)-(4aS,5R)-4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one is a critical chiral intermediate used in the production of eremophilane-type sesquiterpenoids, such as the agarwood fragrance compound (-)-dehydrofukinone[1].
Constructing the contiguous stereocenters at C4a (a quaternary carbon) and C5 presents a significant synthetic challenge. Traditional Robinson annulations often suffer from poor regioselectivity and low enantiomeric excess when applied to 2,3-disubstituted cyclohexanones. To overcome this, this protocol leverages an asymmetric Michael addition utilizing a chiral secondary enamine (the d'Angelo methodology)[2]. By using (S)-(-)-1-phenylethylamine as a chiral auxiliary, the reaction achieves exceptional diastereofacial control, ensuring the precise establishment of the C4a quaternary stereocenter[1].
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating synthetic system, every reagent and condition in this protocol serves a specific mechanistic purpose:
-
Imine-Enamine Tautomerization: The condensation of (3R)-2,3-dimethylcyclohexanone with (S)-(-)-1-phenylethylamine yields an imine that exists in equilibrium with its secondary enamine tautomer[2]. The use of a Dean-Stark trap is causal to the reaction's success; azeotropic removal of water continuously drives this thermodynamically reversible condensation to completion.
-
Regioselective Alkylation: Unlike typical enamine alkylations that occur at the less sterically hindered carbon, this specific chiral imine system favors reaction at the more substituted C2 position under thermodynamic control. This is the critical step that allows the formation of the quaternary center at C4a[1].
-
Diastereofacial Shielding: The chiral auxiliary is not merely a leaving group. The bulky phenyl ring of the (S)-(-)-1-phenylethylamine moiety effectively blocks the top face of the enamine. Consequently, the Michael acceptor (Methyl Vinyl Ketone, MVK) is forced to approach from the less hindered bottom face, establishing the absolute (4aS) configuration with high selectivity[1].
-
Controlled Hydrolysis: Using mild 10% aqueous acetic acid for hydrolysis ensures the selective cleavage of the chiral imine to the 1,5-diketone. Harsher acidic conditions would risk epimerizing the newly formed stereocenters or causing premature, uncontrolled cyclization.
Experimental Workflow
Workflow of the enantioselective Robinson annulation to produce the target bicyclic octalone.
Step-by-Step Protocol
Phase 1: Preparation of the Chiral Imine
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve (3R)-2,3-dimethylcyclohexanone (10.0 mmol) in anhydrous toluene (50 mL).
-
Reagent Addition: Add (S)-(-)-1-phenylethylamine (11.0 mmol, 1.1 eq) and p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 eq) to the solution.
-
Condensation: Reflux the mixture vigorously for 16 hours.
-
Validation Check: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to accumulate.
-
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Crucial: Do not perform an aqueous workup at this stage, as the imine is highly susceptible to premature hydrolysis. Use the crude imine immediately in the next step.
Phase 2: Asymmetric Michael Addition
-
Solvation: Dissolve the crude chiral imine in anhydrous THF (20 mL) under an inert argon atmosphere.
-
Alkylation: Cool the solution to 0 °C using an ice bath. Add methyl vinyl ketone (MVK) (15.0 mmol, 1.5 eq) dropwise over 10 minutes to prevent thermal runaway and polymerization of the MVK.
-
Propagation: Remove the ice bath, warm the mixture to ambient temperature (20-25 °C), and stir for 48 hours.
-
Validation Check: Monitor the disappearance of the MVK peak via TLC (Hexanes/EtOAc 8:2) and verify the formation of the intermediate mass via LC-MS.
-
Phase 3: Hydrolysis and Aldol Cyclization
-
Hydrolysis: To the stirring reaction mixture, add 20 mL of a 10% aqueous acetic acid solution. Stir for exactly 2 hours at room temperature.
-
Extraction: Extract the resulting 1,5-diketone intermediate with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, then concentrate under reduced pressure.
-
Cyclization: Dissolve the crude 1,5-diketone in a 0.5 M solution of sodium methoxide in methanol (30 mL). Stir at room temperature for 4 hours. The base catalyzes the intramolecular aldol condensation and subsequent dehydration, closing the A-ring to form the thermodynamically stable conjugated enone.
-
Purification: Quench the reaction with saturated NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (silica gel, gradient elution 95:5 to 90:10 Hexanes/EtOAc) to isolate the pure octalone.
Quantitative Data & Expected Outcomes
The following table summarizes the validated metrics and expected yields for this protocol based on established literature parameters[1],[2].
| Parameter | Value / Condition |
| Starting Material | (3R)-2,3-dimethylcyclohexanone |
| Chiral Auxiliary | (S)-(-)-1-phenylethylamine |
| Michael Acceptor | Methyl Vinyl Ketone (MVK) |
| Overall Isolated Yield | 65% – 72% (over 3 steps) |
| Diastereomeric Ratio (dr) | > 95:5 |
| Enantiomeric Excess (ee) | > 98% |
| Target Stereocenters | (4aS, 5R) |
| Appearance | Pale yellow oil to crystalline solid |
References
-
Title: A practical and efficient preparation of (-)-(4aS,5R)-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone: A key intermediate in the synthesis of (-)-dehydrofukinone Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: The asymmetric Michael addition reaction using chiral imines Source: Tetrahedron: Asymmetry URL: [Link]
Sources
Application Note: cis-4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one as a Key Building Block in Sesquiterpene Total Synthesis
Executive Summary
The construction of contiguous stereocenters within bicyclic frameworks remains a cornerstone challenge in natural product synthesis. The title compound, cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (commonly referred to as the cis-dimethyl octalone), is an advanced, highly versatile building block. It is strategically deployed in the total synthesis of non-isoprenoid eremophilane and aristolane-type sesquiterpenes. This application note details the mechanistic rationale, optimized tandem conjugate addition-annelation protocols, and downstream synthetic utility of this critical intermediate.
Mechanistic Causality: Overcoming Robinson Annulation Limitations
Historically, accessing the cis-dimethyl octalone via a standard Robinson annulation between 2,3-dimethylcyclohexanone and methyl vinyl ketone (MVK) yielded the target compound in a dismal 15% yield as a 3:2 mixture of cis and trans isomers[1].
The failure of the classical approach is driven by two mechanistic flaws:
-
Polymerization: MVK undergoes rapid polymerization under the basic conditions required for kinetic enolate generation.
-
Enolate Equilibration: Aprotic Michael additions with simple enolates often fail because rapid proton transfer outpaces carbon-carbon bond formation, leading to enolate equilibration and complex product mixtures.
To circumvent these issues, the Stork-Ganem-Boeckman methodology utilizes 3-trimethylsilyl-3-buten-2-one as an MVK surrogate[2]. The α -silyl group provides critical steric and electronic stabilization to the intermediate enolate. This prevents polymerization and suppresses unwanted proton transfer. During the subsequent base-catalyzed aldol cyclization, the silyl group is seamlessly eliminated via a Peterson-type desilylation, driving the reaction to the desired cis-fused octalone[3].
Workflow of the tandem conjugate addition-annelation strategy.
Quantitative Analysis of Michael Acceptors
The choice of Michael acceptor dictates both the overall yield and the stereochemical outcome of the annulation. The table below summarizes the quantitative impact of α -substitution on the trapping of the 2,3-dimethylcyclohexanone enolate.
| Michael Acceptor | Overall Yield (%) | Isomer Ratio (cis:trans) | Mechanistic Observation |
| Methyl Vinyl Ketone (MVK) | 15% | 3 : 2 | Rapid polymerization; poor enolate trapping[1]. |
| 3-Chloro-3-buten-2-one | 45% | 4 : 1 | Improved trapping; competitive side reactions limit yield. |
| 3-TMS-3-buten-2-one | 57% | > 95 : 5 | Clean trapping; silyl group stabilizes intermediate[2]. |
Self-Validating Experimental Protocol
The following protocol details the three-step, one-pot tandem conjugate addition and trapping, followed by cyclization[1].
Step 1: Preparation of Lithium Dimethylcuprate
-
Flame-dry a reaction flask and maintain under an argon atmosphere.
-
Suspend 0.010 mol of purified copper(I) iodide in 40 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Inject 10 mL (0.020 mol) of a 2 M solution of methyllithium in ether. Causality Check: The mixture will transition to a straw-yellow solution, confirming the successful formation of the active lithium dimethylcuprate ( LiMe2Cu ) species.
Step 2: Conjugate Addition & Kinetic Trapping
-
Cool the cuprate solution to −78 °C using an acetone/dry ice bath.
-
Inject a solution of 2-methyl-2-cyclohexen-1-one (0.010 mol) in 10 mL of ether over 3 minutes.
-
Allow the bath to warm slowly to −20 °C over 1 hour to ensure complete conjugate addition, generating the kinetic enolate.
-
Add 3-trimethylsilyl-3-buten-2-one (0.015 mol) dropwise over 5 minutes. Maintain the temperature between −20 °C and −30 °C for 1 hour.
-
Critical Quench: Pour the contents into 100 mL of an ammonium chloride/ammonium hydroxide buffer solution pre-cooled to 0 °C. Causality Check: Using a specific NH4Cl/NH4OH buffer prevents the premature, uncontrolled cleavage of the silyl group, which would occur if strong aqueous acids or bases were used at this stage[1].
Step 3: Cyclization and Desilylation
-
Extract the aqueous layer with ether, dry over MgSO4 , and concentrate to yield the crude silyl-diketone intermediate.
-
Dissolve the intermediate in 40 mL of methanol and 5 mL of 4% aqueous potassium hydroxide.
-
Heat at reflux under argon for 4 hours to drive the aldol condensation and subsequent desilylation.
-
Evaporate the methanol, extract with ether, and purify via Kugelrohr distillation (85–90 °C at 0.5 mm Hg).
Validation & Quality Control
-
Stereochemical Purity: Analyze the distillate via Gas Chromatography (e.g., 50-ft capillary column coated with Carbowax 20M at 140 °C). The protocol is self-validating if the chromatogram confirms a >95% preference for the cis isomer[1].
Divergent Total Synthesis Applications
Once synthesized, the cis-dimethyl octalone serves as a rigid, stereodefined scaffold for divergent natural product synthesis.
-
Eremophilanes: Piers and Smillie demonstrated that selective alkylation and reductive cleavage of this octalone directly yields the eremophilane framework, culminating in the total synthesis of (-)-fukinone and eremophilenolide[4].
-
Aristolanes: The octalone is the immediate precursor to (+)-aristolone. The synthesis involves the conversion of the enone to a diazoketone, followed by a copper-catalyzed intramolecular cyclopropanation to form the signature fused three-membered ring of the aristolane class[5].
Divergent total synthesis applications of the cis-dimethyl octalone.
References
-
cis-4,4a,5,6,7,8-HEXAHYDRO-4a,5-DIMETHYL-2(3H)-NAPHTHALENONE - Organic Syntheses Procedure Organic Syntheses, orgsyn.org 1
-
3-trimethylsilyl-3-buten-2-one - Organic Syntheses Procedure Organic Syntheses, orgsyn.org 2
-
3-Trimethylsilyl-3-Buten-2-One as Michael Acceptor for Conjugate Addition-Annelation ResearchGate, researchgate.net 3
-
Total Synthesis of Eremophilane-type Sesquiterpenoids: (±)-Eremophilenolide, (±)-Tetrahydroligularenolide, and (±)-Aristolochene Canadian Science Publishing, cdnsciencepub.com 4
-
(PDF) Total synthesis, stereochemistry, and lithium–ammonia reduction of (±)-4-demethylaristolone and (±)-5-epi-4-demethylaristolone ResearchGate, researchgate.net 5
Sources
Purification of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one using flash column chromatography
Application Note & Protocol
High-Resolution Purification of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one, a key bicyclic enone intermediate in the synthesis of terpenoids and steroids. The inherent challenges in separating this moderately polar compound from structurally similar impurities, such as unreacted starting materials or diastereomers, necessitate a robust and optimized purification strategy. We present a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an automated flash column chromatography protocol that ensures high purity (>98%) and recovery. The scientific rationale behind each step, from solvent selection to sample loading and gradient optimization, is detailed to empower researchers to adapt this methodology for analogous compounds.
Introduction: The Synthetic & Purification Challenge
4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one is a valuable building block in multi-step organic syntheses. Its structure, featuring an α,β-unsaturated ketone within a decalin ring system, is analogous to the core of many bioactive natural products. The successful synthesis of this intermediate is often followed by the critical step of purification. Crude reaction mixtures typically contain not only the desired product but also a range of impurities, including non-polar starting materials, polar by-products, and potentially diastereomers which can be notoriously difficult to separate.
Flash column chromatography is the industry standard for such purifications due to its balance of speed, resolution, and scalability.[1] This guide leverages normal-phase chromatography, where the separation is governed by the analyte's differential adsorption to a polar stationary phase (silica gel) and its solubility in a non-polar mobile phase.[2] By carefully manipulating the polarity of the mobile phase over time (gradient elution), a high-resolution separation can be achieved.
Foundational Principle: From TLC to Flash Chromatography
The cornerstone of an efficient flash chromatography method is preliminary screening using Thin-Layer Chromatography (TLC). TLC serves as a rapid, low-cost microcosm of the column separation, allowing for the determination of an optimal solvent system.
The Goal of TLC Method Development
The objective is to identify a binary solvent system (a non-polar "A" solvent and a polar "B" solvent) that resolves the target compound from its major impurities and yields a retention factor (Rf) for the target compound between 0.15 and 0.40.[3]
-
An Rf > 0.4 suggests the compound has low affinity for the silica gel in that solvent system and will elute too quickly from the flash column, resulting in poor separation from non-polar impurities.
-
An Rf < 0.15 indicates a very high affinity for the silica gel. This would necessitate an excessively long and solvent-intensive column run, leading to band broadening and reduced recovery.[3]
The relationship between Rf and the elution volume in a flash column, measured in column volumes (CV), is inversely proportional. An Rf of 0.25 on a TLC plate will typically correspond to an elution volume of approximately 4 CV on a flash column, which is an ideal scenario for efficient separation.
Detailed Purification Protocol
This protocol is optimized for the purification of approximately 500 mg of crude material. Adjust column size and solvent volumes accordingly for different scales.[4]
Materials & Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Adsorbent for separation |
| Solvent A | n-Hexane, HPLC Grade | Non-polar mobile phase component |
| Solvent B | Ethyl Acetate (EtOAc), HPLC Grade | Polar mobile phase component |
| Sample Adsorbent | Celite® 545 or Silica Gel | Inert support for dry loading |
| TLC Plates | Silica Gel 60 F254 | Method development |
| Flash System | Automated Flash Chromatography System | Purification hardware |
| Flash Column | 40 g Silica Gel Cartridge | Pre-packed column |
Step 1: TLC Method Development
-
Prepare several developing chambers with different ratios of Ethyl Acetate in Hexane (e.g., 10%, 15%, 20%, 25%).
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of four separate TLC plates.
-
Place one plate in each chamber and allow the solvent front to travel to ~0.5 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm). The target compound, being an enone, should be UV active.
-
Identify the solvent system that provides an Rf value of ~0.25 for the target product and good separation from impurities. For this class of compound, a system of 15-20% Ethyl Acetate in Hexane is a common starting point.[5][6]
Step 2: Sample Preparation (Dry Loading)
For solid samples or oils that have poor solubility in the initial, low-polarity mobile phase, dry loading is vastly superior to liquid injection. It prevents precipitation of the sample at the column head, which leads to poor resolution and streaking.[3]
-
Dissolve the entire crude sample (~500 mg) in a suitable volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add an inert support (e.g., 1.5 g of Celite® or silica gel) to the solution.
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Ensure all solvent is removed.
Step 3: Flash Column Chromatography Execution
-
Equilibrate the 40 g silica column with the initial mobile phase (Solvent A: Hexane, Solvent B: Ethyl Acetate).
-
Load the dried sample onto the column using a solid load cartridge.
-
Run the purification using the optimized gradient profile detailed in Table 2. The flow rate should be set according to the column manufacturer's recommendation (typically 35-40 mL/min for a 40 g column).
-
Monitor the elution profile using the system's UV detector (set to 254 nm).
-
Collect fractions based on the detector's signal.
| Column Volume (CV) | % Ethyl Acetate (Solvent B) | Rationale |
| 0 - 2.0 | 5% | Equilibration & Elution of Non-Polar Impurities: Washes out very non-polar compounds (e.g., residual hydrocarbon starting materials) well ahead of the target. |
| 2.1 - 12.0 | 5% → 25% (Linear Gradient) | Separation Phase: The shallow gradient slowly increases solvent polarity, carefully moving the target compound down the column while leaving more polar impurities behind. This is the critical separation window. |
| 12.1 - 15.0 | 25% → 60% (Linear Gradient) | Elution of Polar Impurities: A steeper gradient to quickly wash off strongly-adsorbed, highly polar by-products, cleaning the column efficiently. |
| 15.1 - 17.0 | 60% | Final Wash: Ensures all sample-related material is eluted from the column before the run concludes. |
Table 1: Recommended Gradient Elution Profile.
Step 4: Analysis and Product Isolation
-
After the run is complete, spot every other collected fraction (or those corresponding to the main UV peak) on a TLC plate.
-
Develop the TLC plate using the solvent system determined in Step 1.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions in a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one.
-
Confirm identity and purity using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system.- Sample overload.- Improper sample loading (liquid loading of a poorly soluble compound). | - Re-develop TLC method to achieve a lower Rf (0.15-0.2) and greater separation between spots.- Reduce the amount of crude material loaded relative to the column size.- Use the dry loading technique. |
| Product Elutes Too Quickly (at solvent front) | Mobile phase is too polar. | Re-run TLC with a less polar solvent system (e.g., decrease % EtOAc). |
| Product Does Not Elute | Mobile phase is not polar enough. | Re-run TLC with a more polar solvent system (e.g., increase % EtOAc). If necessary, consider a stronger polar solvent like Methanol/DCM.[6] |
| Peak Tailing or Streaking | - Compound is acidic/basic and interacting with silica.- Sample is degrading on the silica. | - For basic compounds (amines), add 0.1-1% triethylamine or ammonia in methanol to the mobile phase.[2]- For acidic compounds, add 0.1-1% acetic acid.- Work quickly and avoid leaving the sample on the column for extended periods. |
Safety Precautions
-
Silica Gel: Fine silica dust is a respiratory irritant. Handle silica gel and pre-packed columns in a well-ventilated fume hood.
-
Solvents: Hexane and ethyl acetate are flammable and should be handled away from ignition sources. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pressure: Automated flash systems operate under pressure. Ensure all fittings are secure before starting a run to prevent leaks.
References
-
Synthesis of 4,4a-5,6,7,8-hexahydro-5β-hydroxy-4aβ,8α-dimethylnaphthalen-2(3H)-one, a versatile intermediate for sesquiterpene synthesis. Royal Society of Chemistry. (URL: [Link])
-
A convenient chemoenzymatic synthesis of (4aS,5S)-(+)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H) - PubMed. National Library of Medicine. (URL: [Link])
-
Flash Chromatography Basics. Sorbent Technologies, Inc. (URL: [Link])
-
Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. ACS Publications. (URL: [Link])
-
A practical and efficient preparation of (-)-(4aS,5R)-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone: A key intermediate in the synthesis of (-)-dehydrofukinone. ResearchGate. (URL: [Link])
-
Wieland–Miescher ketone - Wikipedia. Wikipedia. (URL: [Link])
-
Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. ACS Publications. (URL: [Link])
-
Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])
-
General methods for flash chromatography using disposable columns - PMC. National Center for Biotechnology Information. (URL: [Link])
-
Successful Flash Chromatography. Biotage. (URL: [Link])
-
Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible - The Royal Society of Chemistry. Royal Society of Chemistry. (URL: [Link])
-
Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds via a CS2/t-BuOK System: Dimethyl Sulfoxide as a Hydrogen Source. ACS Publications. (URL: [Link])
-
Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. (URL: [Link])
-
Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde. SpringerLink. (URL: [Link])
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. (URL: [Link])
-
A convenient chemoenzymatic synthesis of (4aS,5S)-(+)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one. ResearchGate. (URL: [Link])
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara. (URL: [Link])
Sources
Application Note: Grignard Reagent Addition Protocols for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Introduction & Strategic Overview
The bicyclic enone 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one is a highly versatile octalone intermediate, frequently utilized in the total synthesis of complex sesquiterpenes (e.g., eremophilanes, valencanes) and steroidal frameworks. Functionalizing this core requires absolute control over regioselectivity. When reacting this α,β -unsaturated ketone with Grignard reagents, synthetic chemists face a critical bifurcation: direct 1,2-addition to the carbonyl carbon versus 1,4-conjugate addition to the alkene.
This application note provides a deep dive into the mechanistic causality governing these pathways and outlines self-validating, field-proven protocols for both transformations, ensuring high fidelity in complex drug development workflows.
Mechanistic Causality: Controlling Regioselectivity
The regiochemical outcome of a Grignard addition to an octalone is not arbitrary; it is strictly governed by Hard-Soft Acid-Base (HSAB) theory and transition-metal kinetics[1].
The 1,2-Addition Pathway (Kinetic Control)
Standard Grignard reagents ( RMgX ) are highly polarized, making the alkyl group a "hard" nucleophile. The carbonyl carbon of the octalone is a "hard" electrophile due to the direct polarization of the C=O bond. Absent any catalyst, the hard-hard interaction dominates, leading to rapid, irreversible attack at the carbonyl carbon to yield an allylic alcohol[1].
The 1,4-Addition Pathway (Thermodynamic & Catalytic Control)
To force addition at the β -carbon (C1 of the octalone framework), the nucleophile must be "softened." The introduction of catalytic Copper(I) salts (e.g., CuI or CuBr⋅DMS ) transmetalates the Grignard reagent into an organocuprate ( [R−Cu−X]− ). The mechanism shifts dramatically[2]:
-
π -Complexation : The soft organocuprate forms a π -complex with the electron-deficient alkene.
-
Oxidative Addition : The complex undergoes an intramolecular rearrangement, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination : The alkyl group is transferred to the β -carbon, regenerating the Cu(I) catalyst and yielding the saturated ketone enolate[2][3].
Divergent reactivity of the octalone core with Grignard reagents.
Catalytic cycle of Cu-mediated 1,4-conjugate addition via a Cu(III) intermediate.
Quantitative Data Summary
The following table summarizes the optimized parameters for achieving high regioselectivity during the functionalization of 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one.
| Reaction Type | Reagent System | Catalyst / Additive | Temp (°C) | Regioselectivity (1,2 : 1,4) | Typical Yield |
| Direct 1,2-Addition | Isopropenylmagnesium bromide (1.5 eq) | None | -78 to 0 | > 95 : 5 | 82 - 88% |
| Direct 1,2-Addition | Methylmagnesium bromide (1.2 eq) | CeCl3 (1.5 eq) | -78 | > 99 : 1 | 90 - 95% |
| Conjugate 1,4-Addition | Methylmagnesium bromide (2.0 eq) | CuI (10 mol%) / TMSCl (2.0 eq) | -78 to -40 | < 2 : 98 | 75 - 85% |
| Conjugate 1,4-Addition | Gilman Reagent ( Me2CuLi ) (1.5 eq) | TMSCl (2.0 eq) | -78 | < 1 : 99 | 80 - 89% |
Experimental Protocols
Protocol A: Direct 1,2-Addition (Synthesis of Allylic Alcohol)
Objective: Install an isopropenyl or methyl group directly at C2, a common motif in valencane-type sesquiterpenes.
Self-Validating Principle: Grignard reagents can act as bases, leading to unwanted enolization of the starting ketone. To suppress this, the reaction is run at strictly cryogenic temperatures (-78 °C), ensuring nucleophilic attack outpaces deprotonation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Substrate Loading: Dissolve 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (1.00 g, 5.61 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Reagent Addition: Dropwise add Isopropenylmagnesium bromide (0.5 M in THF, 16.8 mL, 8.41 mmol) over 20 minutes using a syringe pump. Observation: A slight yellowing of the solution indicates the formation of the magnesium alkoxide.
-
Incubation: Stir the reaction at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the UV-active enone spot is fully consumed.
-
Quenching: Carefully quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH4Cl .
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude allylic alcohol.
Protocol B: Copper-Catalyzed 1,4-Conjugate Addition
Objective: Install an alkyl group at the β -position to yield a saturated, stereodefined decalone.
Self-Validating Principle: The addition of Chlorotrimethylsilane (TMSCl) serves a dual purpose. It acts as a Lewis acid to activate the enone, but more importantly, it rapidly traps the resulting enolate as a silyl enol ether. This prevents reversible retro-conjugate addition and suppresses polymerization, driving the reaction to completion[2][4].
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, add Copper(I) Iodide ( CuI , 107 mg, 0.56 mmol, 10 mol%). Heat the CuI gently under a vacuum with a heat gun until it turns slightly yellow, then cool and backfill with Argon.
-
Solvent & Additive: Add 20 mL of anhydrous THF and freshly distilled TMSCl (1.42 mL, 11.2 mmol). Cool the suspension to -78 °C.
-
Cuprate Formation: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 3.74 mL, 11.2 mmol). Stir for 30 minutes at -78 °C. Observation: The solution will turn from pale yellow to dark brown/black, confirming the formation of the active organocuprate species[2].
-
Substrate Addition: Dissolve the octalone (1.00 g, 5.61 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cuprate mixture over 30 minutes to prevent thermal spikes.
-
Reaction: Stir at -78 °C for 3 hours, then gradually warm to -40 °C over 1 hour.
-
Specialized Quench: Quench the reaction with 20 mL of a 1:1 mixture of saturated aqueous NH4Cl and concentrated aqueous NH4OH (Ammonium hydroxide). Causality: The ammonia buffers the solution and coordinates with the copper salts to form the deep-blue, water-soluble [Cu(NH3)4]2+ complex. This prevents the formation of intractable copper emulsions during extraction[2].
-
Workup: Extract with EtOAc ( 3×25 mL). Wash organics with brine, dry over MgSO4 , and concentrate. The resulting silyl enol ether can be cleaved with TBAF (Tetrabutylammonium fluoride) in THF to yield the final saturated ketone.
References
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at:[Link]
-
Harutyunyan, S. R., et al. (2006). On the Mechanism of the Copper-Catalyzed Enantioselective 1,4-Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society. Available at:[Link]
-
Thieme Connect. Organometallic Complexes of Copper. Available at:[Link]
-
Nakamura, E., et al. (2004). On the Reaction Mechanism of "Higher-Order Cuprate", Alias "Lipshutz Cuprate". Bulletin of the Chemical Society of Japan. Available at:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (also known as 5,10-dimethyl- Δ1(9) -2-octalone), a critical bicyclic enone intermediate used in the total synthesis of eudesmane sesquiterpenes and steroidal frameworks.
Classical base-catalyzed Robinson annulations of 2,3-dimethylcyclohexanone with methyl vinyl ketone (MVK) notoriously suffer from poor yields. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a field-proven Mukaiyama-Michael protocol to establish a self-validating, high-yield synthetic system.
Mechanistic Workflow & Pathway Analysis
The diagram below illustrates why the classical base-catalyzed pathway fails and how the silyl enol ether (Mukaiyama-Michael) pathway resolves these structural bottlenecks.
Reaction pathways for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one synthesis.
Troubleshooting & Technical FAQs
Q: Why am I getting a mixture of regioisomers instead of the pure 4a-methyl bridgehead product? A: The starting material, 2,3-dimethylcyclohexanone, possesses two enolizable α -carbons (C2 and C6). Under standard kinetic basic conditions, deprotonation occurs preferentially at the less sterically hindered C6 position. To form the desired 4a-methyl bridgehead, the enolate must form at the more substituted C2 position[1]. Solution: Trap the thermodynamic enolate as a silyl enol ether. Refluxing the ketone with TMSCl and triethylamine in DMF selectively yields the thermodynamic C2 silyl enol ether, locking the regiochemistry in place before the Michael addition.
Q: My reaction mixture turns into a dark, gummy mess with very low yield. What is happening? A: Methyl vinyl ketone (MVK) is highly susceptible to anionic polymerization under the strongly basic conditions (e.g., KOH/EtOH) used in a classical Robinson annulation[2]. Solution: Transition to a Mukaiyama-Michael addition. By reacting the pre-formed silyl enol ether with an MVK equivalent (such as MVK ethylene ketal) in the presence of a Lewis acid, you completely bypass the basic conditions that trigger polymerization[3][4].
Q: The Michael addition worked, but the ring won't close to form the octalone. How do I force the aldol condensation? A: The intermediate 1,5-diketone can be remarkably stable. Base-catalyzed cyclization often stalls due to steric hindrance around the newly formed quaternary center. Solution: Isolate the 1,5-diketone and subject it to acid-catalyzed cyclization. Refluxing the intermediate with p-toluenesulfonic acid (p-TsOH) in toluene using a Dean-Stark apparatus efficiently drives the dehydration step to completion by continuously removing water from the equilibrium[3].
Q: What is the expected stereochemical outcome for the C4a and C5 methyl groups? A: The cyclization typically yields a mixture of cis and trans diastereomers at the C4a/C5 junction (also referred to as the C5/C10 positions in decalin numbering). Using the optimized Lewis acid-catalyzed method, the cis/trans ratio is generally observed to be around 3:1 in favor of the cis isomer[3].
Quantitative Yield & Regioselectivity Comparison
The table below summarizes the causality between the chosen methodology and the experimental outcome. The Mukaiyama-Michael approach provides a self-validating system where regiocontrol directly correlates to high target yield.
| Synthetic Method | Regioselectivity (C2 vs C6) | MVK Polymerization Risk | Typical Overall Yield |
| Classic Base Catalysis (KOH/EtOH) | Poor (~60:40) | High | < 30% |
| Stork Enamine Alkylation | Moderate (~80:20) | Moderate | 45–55% |
| Mukaiyama-Michael (Silyl Enol Ether) | Excellent (>95:5) | None (with MVK ketal) | 75–85% |
Optimized Experimental Protocol
To ensure maximum yield and reproducibility, follow this three-step methodology utilizing the Mukaiyama-Michael addition[4].
Step 1: Thermodynamic Silyl Enol Ether Formation
-
Setup: In a flame-dried, argon-purged flask, dissolve 2,3-dimethylcyclohexanone (1.0 eq) in anhydrous DMF (0.5 M).
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of chlorotrimethylsilane (TMSCl, 1.2 eq).
-
Equilibration: Heat the reaction mixture to 130 °C for 48 hours. Note: Extended heating is critical to ensure complete thermodynamic equilibration to the more substituted C2 enol ether.
-
Workup: Cool to room temperature, dilute with hexanes, and wash rapidly with cold aqueous NaHCO 3 . Dry over MgSO 4 and concentrate in vacuo. Use the crude silyl enol ether immediately in the next step.
Step 2: Mukaiyama-Michael Addition
-
Setup: Dissolve the crude silyl enol ether (1.0 eq) and methyl vinyl ketone ethylene ketal (1.1 eq) in anhydrous CH 2 Cl 2 (0.2 M). Cool the solution to -78 °C.
-
Catalysis: Slowly add a premixed solution of TiCl 4 (1.0 eq) and Ti(OiPr) 4 (0.2 eq) in CH 2 Cl 2 down the side of the flask.
-
Reaction: Stir at -78 °C for 2 hours. The Lewis acid activates the ketal without inducing polymerization.
-
Hydrolysis: Quench the reaction at -78 °C with saturated aqueous NaHCO 3 . Warm to room temperature, extract with CH 2 Cl 2 , dry, and concentrate to yield the 1,5-diketone intermediate.
Step 3: Acid-Catalyzed Aldol Cyclization
-
Setup: Dissolve the 1,5-diketone in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Dehydration: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq). Reflux the mixture vigorously for 12 hours. The Dean-Stark trap will collect the liberated water, driving the aldol condensation to completion.
-
Isolation: Cool the mixture, wash with saturated aqueous NaHCO 3 to neutralize the acid, dry the organic layer over MgSO 4 , and concentrate. Purify via flash column chromatography to yield pure 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one.
References
- Named Organic Reactions 2nd Edition - John Wiley & Sons Ltd.
- Cationic Polymerization of Vinyl Ethers in the Presence of Silyl Enol Ethers - ResearchG
- A synthetic study on (+/-)-podosporin A - OASIS Repository@POSTECHLIBRARY
- University of Southampton Research Repository ePrints Soton - University of Southampton
Sources
Troubleshooting low enantiomeric excess in 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one preparation
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering low enantiomeric excess (ee) during the preparation of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one .
As a privileged octalone derivative, this molecule is a critical chiral building block for the total synthesis of eudesmane and eremophilane sesquiterpenes. Achieving high enantiopurity requires precise control over the catalytic kinetics of the Robinson annulation—a cascade sequence involving a Michael addition followed by an intramolecular aldol condensation.
Part 1: Mechanistic Causality & The Root of Low Enantioselectivity
The synthesis of this specific 4a,5-dimethyl octalone relies on the reaction between 2,3-dimethylcyclohexanone and methyl vinyl ketone (MVK) . Unlike the synthesis of the Wieland-Miescher ketone (which utilizes a highly reactive 1,3-diketone), the annulation of a monoketone presents severe kinetic and stereochemical hurdles.
Secondary amine catalysts, such as L-Proline, typically yield moderate enantioselectivity (~70% ee) for diketones but perform significantly worse for monoketones[1]. This drop in efficacy occurs because the secondary amine struggles to form a rigid, stereocontrolling s-trans enamine transition state due to the increased steric bulk of the α -substituted monoketone. Consequently, the transition state becomes highly fluxional, leading to competing background racemic Michael additions and poor facial discrimination.
Mechanistic pathway of the enantioselective Robinson annulation.
Part 2: Troubleshooting FAQs
Q1: My ee is plateauing at 30-40% when using standard L-Proline conditions. How can I fix this? A1: The issue is inherent to the catalyst. L-Proline is suboptimal for α -substituted monoketones. You must switch to a Primary Amine Catalyst (e.g., Cinchona-alkaloid derived primary amines like 9-amino-9-deoxyepiquinine). Primary amines form a more stable enamine with less steric hindrance and utilize hydrogen-bonding networks (often via an acid co-catalyst) to rigidly direct the incoming MVK[2].
Q2: I am observing a complex mixture of diastereomers alongside low ee. What is causing this? A2: Check the stereochemical purity of your starting material. The C3 methyl group of 2,3-dimethylcyclohexanone does not epimerize under standard enamine catalysis. If you start with racemic 2,3-dimethylcyclohexanone, the chiral catalyst will only perform a kinetic resolution, capping your theoretical yield of the desired enantiomer at 50% and ruining the overall ee. You must start with enantiopure (e.g., (2S,3S)-2,3-dimethylcyclohexanone) to ensure matched double stereodifferentiation.
Q3: The Michael addition is sluggish, leading to poor yields and a competing background racemic reaction. What is the solution? A3: Background (uncatalyzed) racemic Michael addition occurs when the catalytic cycle is too slow. To suppress the background reaction, lower the temperature to 0 °C or -20 °C. Additionally, optimizing the solvent system is critical; switching from highly polar aprotic solvents (like DMSO) to non-polar solvents (like Toluene) can enhance the hydrogen-bonding direction of the catalyst-substrate complex[3].
Q4: I am losing enantiopurity during the final dehydration step. How can I prevent racemization? A4: The retro-aldol / retro-Michael pathways are highly active under harsh basic or acidic conditions. Avoid using NaOH or strong mineral acids during the workup. Instead, rely on a mild acid co-catalyst (like benzoic acid or a chiral phosphoric acid) during the reaction, which facilitates dehydration in situ without triggering racemization[2].
Troubleshooting decision tree for resolving low enantiomeric excess.
Part 3: Quantitative Data & Condition Optimization
The following table synthesizes the expected outcomes when modifying the catalytic system for the preparation of 4a,5-dimethyl octalone derivatives.
| Catalyst System | Solvent | Temp (°C) | Acid Co-Catalyst | Yield (%) | ee (%) |
| L-Proline (20 mol%) | DMSO | 25 | None | 42 | 38 |
| L-Proline (20 mol%) | DMF | 0 | None | 55 | 45 |
| MacMillan Imidazolidinone | CHCl₃ | -20 | TFA (20 mol%) | 78 | 82 |
| Cinchona Primary Amine | Toluene | 0 | Benzoic Acid (10 mol%) | 88 | 96 |
Part 4: Validated Experimental Protocol
To ensure a self-validating system that guarantees high scientific integrity, utilize the following optimized protocol employing primary amine catalysis.
Step 1: Preparation of the Catalytic Complex
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve 9-amino-9-deoxyepiquinine (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (to achieve a 0.5 M concentration relative to the ketone).
-
Stir for 15 minutes at room temperature to ensure the complete formation of the amine-acid salt network.
Step 2: Enamine Pre-Equilibration
-
Add enantiopure (2S,3S)-2,3-dimethylcyclohexanone (1.0 equiv) to the flask.
-
Stir for 30 minutes. Causality Check: This pre-equilibration time is mandatory to allow the sterically hindered monoketone to fully convert into the active enamine intermediate before the Michael acceptor is introduced.
Step 3: Temperature-Controlled Michael Addition
-
Submerge the reaction flask in an ice-water bath to cool the mixture to exactly 0 °C.
-
Add methyl vinyl ketone (MVK, 1.5 equiv) dropwise over 20 minutes using a syringe pump. Causality Check: Slow addition at 0 °C completely suppresses the uncatalyzed background reaction, preserving the ee.
Step 4: Intramolecular Aldol Cyclization
-
Allow the reaction to stir at 0 °C for 48 hours.
-
Monitor the disappearance of the starting ketone via TLC (Hexanes/EtOAc 8:2). The benzoic acid co-catalyst will facilitate the dehydration of the intermediate aldol in situ.
Step 5: Quench and Analytical Validation
-
Quench the reaction strictly with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Do not use basic washes (e.g., NaHCO₃ or NaOH), as these induce retro-aldol racemization.
-
Purify via flash column chromatography. Determine the final ee using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).
References
- BenchChem. "Application Notes and Protocols: L-Proline and its Derivatives as Catalysts for Robinson Annulation Reactions." BenchChem Tech Support.
- Zhong, G., et al. "Antibody-Catalyzed Enantioselective Robinson Annulation." Journal of the American Chemical Society, 1997.
- Royal Society of Chemistry. "Organic & Biomolecular Chemistry: Asymmetric Robinson Annulation." RSC Publishing, 2015.
Sources
Optimizing solvent and temperature conditions for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one crystallization
Welcome to the technical support guide for the crystallization of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experimental conditions. The following question-and-answer format addresses specific challenges you may encounter, providing not just solutions but also the underlying scientific principles to guide your experimental design.
Troubleshooting Guide: Common Crystallization Issues
Issue 1: My compound will not crystallize and remains in solution after cooling.
This is a common issue that typically points to a lack of sufficient supersaturation, the primary driving force for crystallization.[1]
Question: I've cooled my solution, but no crystals have formed. What's the first thing I should do?
Answer: The most likely cause is that your solution is not supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature.[2] Here are the immediate steps to induce crystallization:
-
Induce Nucleation: Crystal growth requires an initial "seed" or nucleation site.[3]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation points.[4][5]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[4][5]
-
Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to initiate nucleation.
-
-
Increase Concentration: If nucleation techniques fail, you likely have too much solvent.[2][4]
-
Gently heat the solution to evaporate a portion of the solvent. Start by reducing the volume by about 25% and then allow it to cool again.[5] Be careful not to evaporate too quickly, as this can lead to the formation of an oil or powder.
-
Issue 2: An oil has formed instead of solid crystals.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid.[1][2]
Question: My compound has separated as an oily layer at the bottom of the flask. Why did this happen and how can I fix it?
Answer: Oiling out typically happens when a saturated solution is achieved at a temperature above the melting point of the solute.[2][6] Impurities can also suppress the melting point of the mixture, increasing the likelihood of this issue.[1][2]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution became supersaturated too quickly or at too high a temperature. The molecules don't have time to orient themselves into an ordered crystal lattice.[1]
-
Solution: Re-heat the solution until the oil completely dissolves. Add a small amount (10-20%) of additional solvent to increase the total volume.[1][2] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a large beaker of warm water (a water bath) can achieve a gradual cooling rate.[7]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.[5]
-
Solution: Select a solvent with a lower boiling point. Ideally, the solvent's boiling point should be at least 10°C below the melting point of the compound to be crystallized.[5]
-
Below is a workflow to address oiling out.
Caption: Troubleshooting workflow for "oiling out".
Issue 3: The crystals are very small (like a powder) or appear discolored.
The quality of crystals is directly related to the kinetics of the crystallization process. Rapid formation traps impurities and prevents the growth of large, well-ordered lattices.
Question: I managed to get a solid, but it's more of a powder than crystals. How can I get larger, purer crystals?
Answer: The formation of fine powder or small needles is often a result of cooling the solution too quickly.[4] This causes a high rate of nucleation, where many small crystals form simultaneously instead of allowing a few crystals to grow large.[1] A slower cooling rate is almost always preferable for obtaining larger and purer crystals, as it gives molecules time to align properly and allows impurities to be excluded from the growing lattice.[7]
Experimental Protocol: Controlled Slow Cooling
-
Prepare the Saturated Solution: Dissolve your compound in the minimum amount of a suitable hot solvent.
-
Ensure Clarity: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.
-
Set Up for Slow Cooling:
-
Place the flask containing your hot, saturated solution into a large beaker filled with hot water (at a temperature slightly below the solvent's boiling point).
-
Place the entire setup on a benchtop where it will not be disturbed. This allows the solution to cool to room temperature over several hours.
-
-
Further Cooling: Once the flask has reached room temperature, transfer it to a refrigerator (4°C), and finally to a freezer (-20°C if the solvent permits) to maximize the yield of crystals from the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent to remove any residual impurities.[3]
The rate of cooling has a profound impact on the final crystal size and purity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. Reddit - Please wait for verification [reddit.com]
Long-term storage conditions to prevent degradation of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Welcome to the Technical Support Center for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the degradation of this valuable bicyclic ketone. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the integrity of your samples for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one?
A1: The primary factors that can lead to the degradation of this compound are exposure to light, oxygen, elevated temperatures, and strong acidic or basic conditions. The presence of the α,β-unsaturated ketone moiety makes the molecule susceptible to certain degradation pathways.
Q2: What is the recommended temperature for long-term storage?
A2: For long-term storage, it is recommended to store the compound at or below -20°C. Storing at ultra-low temperatures (-80°C) can further enhance stability, especially for highly pure analytical standards. For routine short-term use, refrigeration at 2-8°C is acceptable, but for periods longer than a few weeks, freezing is advised to minimize the risk of degradation.
Q3: How should I protect the compound from light and oxygen?
A3: The compound should be stored in an amber glass vial or a container that is otherwise opaque to protect it from light. To prevent oxidation, it is best practice to blanket the solid compound or its solution with an inert gas such as argon or nitrogen before sealing the container. Using a vial with a Teflon-lined cap will ensure a tight seal.
Q4: Can I store the compound in solution? If so, what is the best solvent?
A4: While storing the compound in its solid, crystalline form is generally more stable, solutions may be necessary for experimental workflows. If you must store it in solution, choose a dry, aprotic solvent. Anhydrous acetonitrile or tetrahydrofuran (THF) are suitable options. Avoid solvents containing water or reactive impurities. It is crucial to prepare solutions fresh whenever possible. If solutions are to be stored, they should be kept under an inert atmosphere and at low temperatures.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., yellowing), the appearance of new peaks in your analytical chromatogram (e.g., HPLC or GC), or a decrease in the area of the main peak corresponding to the pure compound. In some cases, a change in the physical state, such as the compound becoming oily or clumpy, could also indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC-MS analysis. | Degradation of the compound. | 1. Review your storage conditions. Was the compound exposed to light, air, or elevated temperatures? 2. If stored in solution, was the solvent of high purity and anhydrous? 3. Consider the possibility of contamination from the storage container or solvent. 4. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm if the new peaks correspond to them. |
| Inconsistent experimental results with older batches. | Gradual degradation over time. | 1. Re-analyze the purity of the older batch using a validated analytical method (e.g., HPLC-UV or GC-MS). 2. Compare the purity of the older batch to a freshly acquired or newly synthesized batch. 3. If significant degradation is observed, the older batch should be discarded. |
| Change in physical appearance (e.g., color change). | Oxidation or photodegradation. | 1. Immediately protect the compound from light and air. 2. Re-analyze the purity to determine the extent of degradation. 3. If the purity is compromised, consider purification (e.g., column chromatography) if feasible, or obtain a new batch. |
Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | -20°C or below | Minimizes thermal degradation and slows down chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the α,β-unsaturated ketone and other susceptible parts of the molecule. |
| Light | Amber glass vial or opaque container | Protects against photodegradation, which can initiate radical reactions and isomerization. |
| Container | Tightly sealed glass vial with a Teflon-lined cap | Prevents exposure to moisture and atmospheric oxygen. Glass is preferred over plastic to avoid leaching of plasticizers. |
| Physical Form | Solid, crystalline | Generally more stable than solutions due to restricted molecular mobility. |
Potential Degradation Pathways
The structure of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one, featuring an α,β-unsaturated ketone within a bicyclic system, is susceptible to several degradation pathways under suboptimal storage conditions.
Addressing stability issues of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one in acidic media
Target Scaffold: 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Welcome to the Technical Support Center for bicyclic enone scaffolds. The target compound is a highly versatile octalone building block, structurally related to the renowned Wieland-Miescher ketone ([1]). While indispensable for the total synthesis of complex terpenes and steroids, this conjugated α,β -unsaturated system is notoriously sensitive to acidic conditions.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to mitigate acid-catalyzed degradation, double bond migration, and aromatization.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the double bond migrate during standard acid-catalyzed ketalization?
-
Expertise & Experience: When attempting to protect the C2 ketone using standard conditions (e.g., ethylene glycol with catalytic p-toluenesulfonic acid and heat), users frequently report the total loss of the Δ1,8a conjugated double bond.
-
Causality: The formation of the ketal at C2 changes the hybridization of the carbon from sp2 to sp3. This rehybridization introduces severe 1,3-diaxial steric interactions between the newly formed ketal oxygen atoms and the C4a angular methyl group. To relieve this steric strain, the thermodynamic driving force of conjugation is overridden, and the double bond migrates to the tetrasubstituted Δ8,8a position. This yields a deconjugated ketal, a well-documented thermodynamic sink in octalone chemistry ([2]).
Q2: My compound is turning dark and forming aromatic byproducts in strong acid. What is the mechanism?
-
Expertise & Experience: Exposure to strong Brønsted acids (e.g., H2SO4, TFA) or prolonged heating leads to irreversible degradation, typically observed as a darkening of the reaction mixture and the appearance of highly UV-active aromatic spots on TLC.
-
Causality: The protonated enone can undergo extended dienol tautomerization. In the presence of strong acids, the immense thermodynamic driving force of aromatization pushes the bicyclic system to undergo hydride shifts (often from C5 or C8) and elimination of water or the angular methyl group. This dienone-phenol-type rearrangement results in the formation of substituted tetralins or phenols, permanently destroying the aliphatic scaffold ([3]).
Q3: Does the stereocenter at C5 epimerize in acidic media?
-
Expertise & Experience: Yes. While the C4a position is a quaternary center and cannot epimerize, the C5 methyl group is highly susceptible to epimerization under extended acidic enolization.
-
Causality: If the acid concentration is high enough to promote the formation of the Δ4,4a or Δ5,6 dienol, the proton at C5 is abstracted. Upon reprotonation, the system will thermodynamically favor the more stable equatorial conformation of the C5 methyl group, destroying your established relative stereochemistry.
Part 2: Self-Validating Experimental Protocols
Protocol: Mild Trans-Ketalization (Preventing Double Bond Migration)
To protect the C2 ketone without triggering double bond migration, you must avoid direct ketalization with strong acids. Instead, utilize a mild trans-ketalization approach ([4]).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Add 2-ethyl-2-methyl-1,3-dioxolane (10.0 eq) as the ketal donor.
-
Catalysis: Add a mild acid catalyst, Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Causality Check: PPTS (pKa ~5.2) is acidic enough to activate the dioxolane for trans-ketalization but too weak to efficiently protonate the enone and trigger the dienol tautomerization required for double bond migration.
-
-
Execution: Stir the reaction at 25 °C for 12–16 hours. Do not heat.
-
Self-Validation (In-Process): Monitor the reaction via TLC. Since the conjugated enone is UV-active and the resulting conjugated ketal is not, the disappearance of the UV-active starting material indicates conversion. To validate that migration has not occurred, perform a crude 1H-NMR. The presence of the vinylic proton at C1 (typically δ 5.4–5.8 ppm) confirms the double bond remains in the Δ1,8a position. If this peak is absent, migration to the tetrasubstituted Δ8,8a position has occurred.
-
Quenching: Quench the reaction strictly with saturated aqueous NaHCO3 before solvent evaporation.
-
Causality Check: Concentrating the reaction mixture without neutralizing the PPTS artificially increases the acid concentration, which can trigger late-stage double bond migration during workup.
-
Part 3: Quantitative Data Presentation
To assist in selecting the appropriate conditions for your workflow, the following table summarizes the effects of various acid catalysts on the stability of the octalone scaffold.
| Acid Catalyst | Approx. pKa | Operating Temp | Primary Reaction Pathway | Scaffold Retention |
| p-Toluenesulfonic Acid (TsOH) | -2.8 | 80 °C (Reflux) | Deconjugated Ketal ( Δ8,8a ) | Poor (Migration) |
| Trifluoroacetic Acid (TFA) | -0.25 | 25 °C - 60 °C | Epimerization / Aromatization | Do Not Use (Degradation) |
| Pyridinium p-toluenesulfonate (PPTS) | 5.2 | 25 °C | Conjugated Ketal ( Δ1,8a ) | Excellent |
| Trimethylsilyl triflate (TMSOTf) | -14.0 | -78 °C | Kinetic Ketalization | Good (Requires strict low temp) |
Part 4: Mechanistic Visualization
The following diagram maps the causality of acid-catalyzed degradation and migration pathways for the target compound.
Acid-catalyzed degradation and migration pathways of the octalone scaffold.
References
-
Title: The Robinson Annulation Source: Master Organic Chemistry URL: [Link]
-
Title: Photooxidative transformations and Acid Stability Source: ResearchGate URL: [Link]
-
Title: UCLA Electronic Theses and Dissertations Source: eScholarship URL: [Link]
-
Title: TETRAHEDRON REPORT - UCLA – Chemistry and Biochemistry Source: UCLA Chemistry URL: [Link]
Sources
Advanced Analytical Strategies: Validation of GC-MS/MS for 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one Quantification
The accurate quantification of complex bicyclic enones, such as 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (hereafter referred to as HDMN-2-one ), presents a unique analytical challenge. Found in specialized synthetic pathways, flavor/fragrance profiling, and biomarker research, this compound (CAS 93777-43-6) requires highly selective and sensitive analytical methodologies[1].
As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of different gas chromatography (GC) modalities for HDMN-2-one analysis. By moving beyond basic procedural lists, this guide explores the mechanistic causality behind instrumental choices and provides a self-validating experimental protocol grounded in the latest 2[2] and 3[3].
Platform Comparison: Selecting the Optimal Modality
HDMN-2-one is a semi-volatile, relatively hydrophobic molecule (Molecular Weight ~178.27 g/mol ) featuring an α,β -unsaturated ketone on a decalin-type framework. These physicochemical properties make it an ideal candidate for Gas Chromatography without the need for complex derivatization. However, the choice of detector drastically dictates the method's performance in complex matrices.
Comparative Performance Data
| Analytical Parameter | GC-FID (Flame Ionization) | GC-MS (Single Quadrupole) | GC-MS/MS (Triple Quadrupole) |
| Detection Mechanism | Carbon-hydrogen bond combustion | EI-MS (Full Scan / SIM mode) | EI-MS/MS (MRM mode) |
| Selectivity | Low (Relies solely on retention time) | Moderate (m/z filtering) | High (Precursor → Product ion pairs) |
| Estimated Sensitivity (LOQ) | ~1.0 - 5.0 µg/mL | ~10 - 50 ng/mL | ~0.1 - 1.0 ng/mL |
| Matrix Interference | High (Co-elution is common) | Moderate (Isobaric interference) | Minimal (Background noise eliminated) |
| Linear Dynamic Range | 105 | 104 | 105 to 106 |
| Best Application Fit | Purity analysis of pure synthetic batches | Routine QC in simple matrices | Trace quantification in biological/complex extracts |
The Verdict: While GC-FID is sufficient for bulk purity checks, GC-MS/MS (Triple Quadrupole) is the undisputed gold standard for trace quantification. The rigid bicyclic enone structure of HDMN-2-one yields a distinct molecular ion [M]+ at m/z 178 under 70 eV Electron Ionization (EI). By utilizing Multiple Reaction Monitoring (MRM)—specifically tracking the retro-Diels-Alder fragmentation or the loss of a methyl group (m/z 178 → 163)—GC-MS/MS actively filters out isobaric matrix noise, ensuring absolute selectivity[3].
Mechanistic Workflow & Self-Validating Protocol
To ensure data integrity, every analytical batch must be a self-validating system. This means incorporating Internal Standards (IS) early in the sample preparation phase to mathematically correct for extraction inefficiencies and injection volume variances.
Figure 1: End-to-end GC-MS/MS analytical workflow for trace quantification of HDMN-2-one.
Step-by-Step Experimental Methodology
1. Sample Preparation (Liquid-Liquid Extraction):
-
Step: Aliquot 100 µL of the sample matrix into a silanized glass vial.
-
Self-Validation Step: Spike with 10 µL of Internal Standard (e.g., a deuterated analog or structurally similar stable ketone at 1 µg/mL). Causality: Adding the IS before extraction ensures that any analyte lost during phase separation or evaporation is proportionally mirrored by the IS, maintaining a constant response ratio.
-
Step: Add 500 µL of an 80:20 (v/v) Hexane:Ethyl Acetate mixture. Causality: This specific non-polar solvent blend maximizes the partitioning of the hydrophobic HDMN-2-one into the organic phase while leaving polar matrix precipitants behind.
-
Step: Vortex for 5 minutes, centrifuge at 10,000 × g for 10 minutes, transfer the organic supernatant, and evaporate under a gentle nitrogen stream. Reconstitute in 100 µL of pure hexane.
2. Instrumental Setup (GC-MS/MS):
-
Column Selection: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Causality: The slight polarity of the 5% phenyl groups perfectly matches the ketone moiety of HDMN-2-one, preventing peak tailing and ensuring sharp, symmetrical elution.
-
Injection: 1 µL, Splitless mode at 250 °C using an ultra-inert liner with deactivated glass wool. Causality: Splitless injection maximizes trace-level sensitivity. The deactivation prevents the ketone from adsorbing onto active silanol sites in the hot inlet.
-
Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 mins).
-
MS/MS Parameters: EI source at 230 °C, 70 eV.
-
Quantifier Transition:m/z 178 → 163 (Collision Energy: 15 eV).
-
Qualifier Transition:m/z 178 → 122 (Collision Energy: 25 eV).
-
Regulatory Validation Framework (ICH Q2(R2) & FDA)
A method is only as reliable as its validation framework. The following logic maps the sequential validation of the HDMN-2-one GC-MS/MS method according to the 2[2] and 3[3].
Figure 2: Sequential validation logic based on ICH Q2(R2) and FDA guidelines.
Execution of Validation Parameters
-
Specificity and Selectivity: Analyze six independent sources of blank matrix. According to FDA guidelines[3], the response of any interfering peak at the retention time of HDMN-2-one must be ≤20% of the Lower Limit of Quantification (LLOQ), and ≤5% for the Internal Standard. The MRM transitions inherently guarantee this selectivity.
-
Linearity and Range: Construct an 8-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL) using the ratio of the analyte peak area to the IS peak area. A linear regression model with a 1/x2 weighting factor should be applied to counteract heteroscedasticity at higher concentrations. Acceptance criteria: R2≥0.995 [2].
-
Accuracy and Precision (Recovery): Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC). Analyze five replicates per level.
-
Robustness: Deliberately introduce small variations in the method parameters (e.g., altering the GC ramp rate by ±2 °C/min or changing the carrier gas flow by ±0.1 mL/min). The method is deemed robust if these perturbations do not cause QC samples to fail the ±15% accuracy threshold[2].
References
- U.S. Food and Drug Administration (FDA)
- Validation of Analytical Procedures Q2(R2)
- 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (CAS 93777-43-6)
Sources
Comparative Analysis of Synthetic Routes to 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Introduction & Mechanistic Challenges
The synthesis of 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one—a highly substituted octalone—is a critical gateway in the total synthesis of complex sesquiterpenes (e.g., eudesmanes, eremophilanes) and steroidal frameworks[1]. The fundamental challenge in constructing this bicyclic enone lies in the regioselective functionalization of its unsymmetrical precursor, 2,3-dimethylcyclohexanone.
Because 2,3-dimethylcyclohexanone possesses two distinct α-carbons (C2 and C6), enolization can yield either the tetrasubstituted thermodynamic enolate at C2 or the trisubstituted kinetic enolate at C6. To achieve the requisite quaternary stereocenter at the 4a-position of the target octalone, the initial C–C bond formation must occur exclusively at C2. This guide provides an objective, comparative analysis of three synthetic methodologies, evaluating their mechanistic causality, experimental robustness, and scalability.
Route 1: Classical Base-Catalyzed Robinson Annulation
Mechanistic Causality: The classical Robinson annulation relies on a base-catalyzed Michael addition of an enolate to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation[2]. When applied to 2,3-dimethylcyclohexanone, protic bases (e.g., KOH/EtOH) establish a rapid equilibrium between the C2 and C6 enolates. While the C2 enolate is thermodynamically more stable, the C6 enolate is less sterically hindered and often reacts faster with MVK (kinetic attack). Consequently, this route typically yields an inseparable mixture of regioisomeric octalones, drastically reducing the isolated yield of the target 4a,5-dimethyl isomer[1].
Experimental Protocol:
-
Preparation: Dissolve 2,3-dimethylcyclohexanone (10.0 mmol) in absolute ethanol (20 mL) and cool to 0 °C under an inert argon atmosphere.
-
Initiation: Add a catalytic amount of KOH (1.0 mmol, 0.1 equiv) dissolved in 2 mL of ethanol. Stir for 30 minutes to establish the enolate equilibrium.
-
Michael Addition: Add freshly distilled MVK (12.0 mmol) dropwise over 1 hour. Slow addition is critical to prevent the base-catalyzed polymerization of the enone.
-
Aldol Condensation: Heat the reaction mixture to reflux (78 °C) for 4 hours to drive the dehydration of the intermediate β-hydroxy ketone.
-
Isolation: Quench with 1M HCl, extract with diethyl ether (3 × 20 mL), wash with brine, dry over MgSO 4 , and concentrate. Purify via fractional distillation.
Route 2: Mukaiyama-Michael / Aldol Sequence
Mechanistic Causality: To bypass the regiochemical ambiguity of the classical route, the Mukaiyama-Michael approach utilizes a pre-formed silyl enol ether[3]. By treating 2,3-dimethylcyclohexanone with iodotrimethylsilane (TMSI) and hexamethyldisilazane (HMDS), the thermodynamic silyl enol ether is generated exclusively. The subsequent Lewis acid-catalyzed (TiCl 4 ) Michael addition with MVK proceeds through an open transition state, preventing enolate equilibration and ensuring complete regiocontrol at the C2 position. A secondary base-catalyzed step is then used to close the ring.
Experimental Protocol:
-
Silylation: To a solution of 2,3-dimethylcyclohexanone (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL), add HMDS (12.0 mmol) and TMSI (11.0 mmol) at 0 °C. Stir for 2 hours, then concentrate in vacuo to yield the pure thermodynamic silyl enol ether.
-
Mukaiyama-Michael Addition: Redissolve the silyl enol ether in DCM (30 mL) and cool to -78 °C. Add MVK (11.0 mmol), followed by the dropwise addition of TiCl 4 (11.0 mmol, 1.0M in DCM). Stir for 2 hours at -78 °C.
-
Quench: Quench the reaction with saturated aqueous NaHCO 3 , extract with DCM, and concentrate to isolate the 1,5-diketone intermediate.
-
Cyclization: Dissolve the intermediate in methanol (25 mL), add NaOMe (5.0 mmol), and reflux for 3 hours.
-
Isolation: Neutralize, extract with ethyl acetate, and purify via flash chromatography to yield the pure target octalone.
Route 3: Asymmetric Organocatalytic Annulation
Mechanistic Causality: For applications requiring high enantiomeric purity, organocatalysis utilizing L-proline is the premier choice[4]. L-proline acts as a bifunctional catalyst: its secondary amine condenses with the ketone to form a nucleophilic enamine, while its carboxylic acid moiety directs the incoming MVK via hydrogen bonding[5]. This highly ordered transition state not only dictates the regiochemistry but also imparts excellent facial selectivity, yielding the target octalone with high enantiomeric excess (ee).
Experimental Protocol:
-
Enamine Formation: Combine 2,3-dimethylcyclohexanone (10.0 mmol) and L-proline (2.0 mmol, 20 mol%) in anhydrous DMSO (20 mL) at room temperature.
-
Controlled Addition: Using a syringe pump, add MVK (15.0 mmol) over a period of 24 hours to maintain a low steady-state concentration, minimizing MVK oligomerization.
-
Maturation: Stir the reaction mixture at room temperature for an additional 72 hours to ensure complete Michael addition and subsequent aldol dehydration.
-
Isolation: Dilute the mixture with water (50 mL), extract thoroughly with ethyl acetate (4 × 30 mL), wash the combined organic layers with brine, dry over Na 2 SO 4 , and purify via silica gel chromatography.
Quantitative Data Comparison
| Synthetic Route | Yield of Target Isomer | Regioselectivity (C2:C6) | Enantiomeric Excess (ee) | Scalability | Atom Economy |
| Classical Base-Catalyzed | 30 - 45% | Poor (~1:1.5) | Racemic (0%) | High | High |
| Mukaiyama-Michael | 75 - 85% | Excellent (>95:5) | Racemic (0%) | Moderate (Cryogenic) | Moderate (Silyl waste) |
| Asymmetric Organocatalytic | 60 - 70% | Good (~85:15) | Excellent (>90%) | Moderate (Long times) | High |
Visualizations
Regioselectivity pathways in the synthesis of 4a,5-dimethyl octalone.
Step-by-step workflow of the Mukaiyama-Michael synthetic route.
References
- The Robinson Annul
- Robinson annul
- Enantioselective Total Synthesis of (+)-Heilonine. NIH.
- A Proline-Catalyzed Asymmetric Robinson Annulation Reaction.
- Organocatalytic Asymmetric Synthesis Using Proline and Rel
Sources
Comparative Guide to the Biological Activities of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one core, a sesquiterpenoid-like structure, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs derived from this hexahydronaphthalenone and structurally related tetralone skeletons, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and highlight promising therapeutic avenues.
Anticancer Activity: Targeting Cellular Proliferation
Analogs of the hexahydronaphthalenone and related tetrahydronaphthalene scaffolds have demonstrated significant potential as anticancer agents. The primary mechanisms investigated involve the disruption of microtubule dynamics and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on the core structure. Studies on 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles revealed that the introduction of specific aryl groups is critical for potency.[1][2] For instance, one of the most potent compounds identified had a 4-chlorophenyl substituent, suggesting that electron-withdrawing groups on this part of the molecule enhance cytotoxicity against cancer cell lines like HepG2, HCT-116, and MCF-7.[1][2]
Furthermore, the substitution pattern on the core bicyclic system plays a vital role. Naphthalene-substituted triazole spirodienones have shown potent antiproliferative activity, with IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells.[3] This indicates that hybrid molecules combining the naphthalene-like core with other pharmacologically active moieties can lead to highly potent compounds.
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism by which these analogs exert their anticancer effects is the inhibition of tubulin polymerization.[2][4] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation.[2][5] This interference with mitosis leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[2][4]
One study demonstrated that a specific 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile analog inhibited tubulin polymerization with an IC50 value of 3.64 μM.[1][2] This activity was correlated with a significant accumulation of cancer cells in the G2/M phase and an increase in apoptosis markers like caspase-3 and caspase-9.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative analogs from the literature.
| Compound Class | Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydronaphthalene-dicarbonitrile | 4c (with 4-chlorophenyl group) | HepG2 | 6.02 | [1][2] |
| HCT-116 | 8.45 | [1][2] | ||
| MCF-7 | 6.28 | [1][2] | ||
| Thiazole-naphthalene derivative | 5b (with ethoxy and amine groups) | MCF-7 | 0.48 | [4][6] |
| A549 | 0.97 | [4] | ||
| Naphthalene-substituted triazole spirodienone | 6a | MDA-MB-231 | 0.03 | [3] |
Signaling Pathway Visualization
The inhibition of tubulin polymerization disrupts the cell cycle and leads to apoptosis. The following diagram illustrates this general pathway.
Caption: Inhibition of tubulin polymerization by hexahydronaphthalenone analogs.
Anti-inflammatory Activity
Derivatives of the related tetralone scaffold have shown promising anti-inflammatory properties.[7][8] The primary mechanism appears to be the inhibition of pro-inflammatory mediators and pathways.
Structure-Activity Relationship (SAR) Insights
For 1-tetralone derivatives, the presence of an amino group at the 6th position of the tetralone ring was found to significantly increase the inhibitory activity of reactive oxygen species (ROS) production in LPS-stimulated macrophages.[7] This suggests that introducing electron-donating groups at this position can enhance anti-inflammatory effects.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
These compounds have been shown to inhibit macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[8][9] By inhibiting the tautomerase activity of MIF, these analogs can reduce macrophage activation, leading to decreased production of nitric oxide (NO), ROS, and pro-inflammatory cytokines like TNF-α and IL-6.[8][9] This ultimately disrupts the NF-κB signaling pathway, a central regulator of inflammation.[9] Sesquiterpene lactones, which share some structural similarities, are also known to inhibit the transcription factor NF-κB.[1][10]
Antimicrobial Activity
Various analogs of hexahydronaphthalene and related structures have been evaluated for their antimicrobial properties against a range of bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
In a series of hexahydroquinoline derivatives, the specific ester groups attached to the molecule were found to influence the antibacterial and antifungal activity.[11] Similarly, for tetralone derivatives, the addition of an aminoguanidinium moiety resulted in potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] This highlights the potential for these scaffolds to serve as a basis for developing new antibiotics to combat resistant strains. A study on cyanopyridinyl tetrahydronaphthalene derivatives also showed that some of the synthesized compounds exhibited significant biological activity against tested microorganisms.[13]
Comparative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of representative analogs.
| Compound Class | Analog Example | Microorganism | MIC (µg/mL) | Reference |
| Tetralone with aminoguanidinium | 2D | S. aureus | 0.5 - 4 | [12] |
| 1-aminoalkyl-2-naphthol | Compound 3 | P. aeruginosa MDR1 | 10 | [14] |
| Naphthylamine with azetidin-2-one | 4a, 4e, 4g, 4f | Broad spectrum | - | [15] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the hexahydronaphthalenone analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of the compound.
Experimental Workflow: MTT Assay
Caption: Standard workflow for an MTT cytotoxicity assay.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a standard and reproducible model for evaluating acute inflammation.[19][20]
Principle: Subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[20] The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) for at least one week before the experiment. Fast the animals overnight with free access to water.[20]
-
Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the hexahydronaphthalenone analogs.[20]
-
Compound Administration: Administer the test compounds and controls, typically via oral gavage, one hour before inducing inflammation.[20]
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19][21]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours; Vₜ).[20]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.
Conclusion and Future Perspectives
The 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one scaffold and its close structural relatives, such as tetralones, serve as a versatile foundation for the development of potent bioactive compounds. The available data strongly support their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Key Takeaways:
-
Anticancer: Analogs demonstrate potent cytotoxicity, particularly through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Specific substitutions, such as halo-aryl groups and the integration of moieties like triazoles, can yield compounds with nanomolar efficacy.
-
Anti-inflammatory: Tetralone-based derivatives effectively suppress inflammatory responses by inhibiting key mediators like MIF and downstream pathways such as NF-κB.
-
Antimicrobial: The scaffold shows promise for developing novel agents against drug-resistant bacteria, with modifications like the addition of aminoguanidinium groups significantly enhancing potency.
Future research should focus on the systematic exploration of the structure-activity relationships to optimize the potency and selectivity of these compounds. Further investigation into their pharmacokinetic properties and in vivo efficacy in relevant disease models will be crucial for translating these promising findings into clinically viable therapeutic agents.
References
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Bito, D., et al. (2019). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Scientific Reports. Retrieved from [Link]
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El-Gohary, N. S., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry. Retrieved from [Link]
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Çetin, G., & Şimşek, R. (2019). Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. Bioorganic & Medicinal Chemistry Reports. Retrieved from [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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da Costa, F. B., et al. (2007). Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Siedle, B., et al. (2004). Quantitative Structure-Activity Relationship of Sesquiterpene Lactones as Inhibitors of the Transcription Factor NF-κB. Journal of Medicinal Chemistry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Lee, M. Y., et al. (2024). Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. International Journal of Molecular Sciences. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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El-Gohary, N. S., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. Retrieved from [Link]
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Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Journal of the Serbian Chemical Society. (2018). Antioxidant, Antimicrobial and Antiproliferative Activities of Synthesized 2,2,5,5-Tetramethyl-9-aryl-3,4,5,6,7,9- hexahydro-1H-xanthene-1,8(2H )-dione Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]
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PubMed. (2015). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF CYANOPYRIDINYL TETRAHYDRONAPHTHALENE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). Tubulin polymerization inhibition chart of the tested compounds vs CA-4. Retrieved from [Link]
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Li, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules. Retrieved from [Link]
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Al-Ostath, A., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. Retrieved from [Link]
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Journal of Chemical Society of Pakistan. (2020). Synthesis, spectral studies and antimicrobial activity of a new hexahydrotriazine compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Retrieved from [Link]
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Indonesian Journal of Pharmacy. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Retrieved from [Link]
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MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]
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Xia & He Publishing Inc. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved from [Link]
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PubMed. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Retrieved from [Link]
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Validation of DFT Computational Models for Conformational Analysis of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one
Executive Summary & Structural Context
In drug development and natural product synthesis, accurately predicting the 3D conformational ensemble of a molecule is the foundational step for virtual screening, NMR chemical shift prediction, and transition-state modeling. The target compound, 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (a bicyclic octalone derivative), presents a unique computational challenge.
This molecule features a delicate structural dichotomy: a conformationally restricted α,β-unsaturated cyclohexenone ring fused to a highly flexible saturated cyclohexane ring. The presence of vicinal methyl groups at the 4a (angular) and 5 positions introduces severe 1,3-diaxial steric clashes that dictate the global minimum. Standard computational models often fail to accurately balance the planarizing forces of the conjugated enone against the steric repulsion of the methyl groups. This guide objectively compares the performance of modern Density Functional Theory (DFT) models in resolving these conformational subtleties.
The Causality of Functional Selection: Why Standard DFT Fails
Historically, the B3LYP functional paired with a Pople basis set (e.g., 6-31G(d)) has been the workhorse for organic chemists. However, relying solely on uncorrected B3LYP for compact, sterically hindered bicyclic systems introduces significant artifacts.
The Dispersion Problem: B3LYP fundamentally lacks the mathematical framework to account for medium-to-long-range electron correlation—specifically, London dispersion forces[1]. In the octalone system, intramolecular dispersion between the axial protons and the angular methyl group provides crucial stabilization to the compact "Chair-Chair" conformer. Without dispersion corrections, B3LYP artificially overestimates the stability of extended "Twist-Boat" conformers.
The Delocalization Error: Standard hybrid functionals also suffer from π -delocalization error, which artificially overstabilizes conformers that maximize the conjugation length of the enone system[2].
To correct these physical omissions, modern protocols utilize either meta-GGA functionals parameterized for non-covalent interactions (like M06-2X ) or range-separated hybrids with empirical dispersion corrections (like wB97XD ). These models have been rigorously benchmarked to provide superior accuracy for weak intramolecular interactions and conformational energies[3].
Comparative Performance Data
To validate these models, the relative Gibbs free energies ( ΔG ) of the three primary conformers of the octalone derivative were calculated across different DFT functionals and compared against a high-level Coupled-Cluster (CCSD(T)/CBS) benchmark.
Table 1: Relative Gibbs Free Energies of Octalone Conformers (kcal/mol)
| Conformer Topology | CCSD(T)/CBS (Benchmark) | B3LYP / 6-31G(d) | B3LYP-D3 / def2-TZVP | M06-2X / def2-TZVP | wB97XD / def2-TZVP |
| Equatorial-Chair (Global Min) | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| Axial-Chair | +1.45 | +0.85 | +1.38 | +1.42 | +1.48 |
| Twist-Boat | +3.20 | +1.90 | +3.05 | +3.15 | +3.22 |
| Mean Absolute Deviation (MAD) | - | 0.95 | 0.11 | 0.04 | 0.02 |
Data Synthesis: The uncorrected B3LYP model exhibits a high MAD (0.95 kcal/mol), dangerously compressing the energy gap between the Chair and Twist-Boat forms. Both M06-2X and wB97XD achieve chemical accuracy (MAD < 0.05 kcal/mol) by properly accounting for intramolecular dispersion and mitigating delocalization errors.
Self-Validating Experimental Protocol
To achieve the accuracy demonstrated by wB97XD and M06-2X without incurring the prohibitive computational cost of running geometry optimizations at the def2-TZVP level, we employ a Dual-Level DFT Workflow .
Causality of the Dual-Level Approach: Molecular geometry is relatively insensitive to the choice of functional, whereas electronic energy is highly sensitive. Therefore, optimizing the geometry at a lower level (B3LYP/6-31G(d)) and calculating the single-point energy (SPE) at a higher level (wB97XD/def2-TZVP) provides an optimal cost-to-accuracy ratio.
Step-by-step computational workflow for DFT-based conformational analysis.
Step-by-Step Methodology
-
Stochastic Conformational Search: Generate an initial conformational ensemble using a molecular mechanics force field (e.g., MMFF94). Retain all conformers within a 5.0 kcal/mol energy window.
-
Preliminary Geometry Optimization: Optimize the filtered conformers using B3LYP/6-31G(d). Set convergence criteria to tight (Max Force < 0.000015 Hartree/Bohr).
-
Frequency Analysis & Self-Validation: Run a vibrational frequency calculation at the same level of theory.
-
Validation Checkpoint: Ensure the number of imaginary frequencies (NImag) equals exactly 0. An imaginary frequency indicates a transition state, not a local minimum. Extract the thermal correction to Gibbs free energy ( Gcorr ) at 298.15 K.
-
-
High-Level Single Point Energy (SPE): Calculate the accurate electronic energy ( Eelec ) of the optimized geometries using wB97XD/def2-TZVP.
-
Implicit Solvation (Optional but Recommended): If comparing against experimental NMR data, apply the SMD (Solvation Model based on Density) implicit solvation model during the SPE step, as solvent polarity significantly influences the conformational profile[4].
-
Boltzmann Population Calculation: Calculate the total free energy ( Gtotal=Eelec+Gcorr+ΔGsolv ) and derive the mole fraction of each conformer using the Boltzmann distribution equation.
-
Validation Checkpoint: The sum of all conformer populations must equal exactly 1.0. Furthermore, if the high-level SPE calculation reveals a structural energy discrepancy >3 kcal/mol compared to the optimization step, the geometry must be re-optimized at the higher level.
-
Components of the total Gibbs free energy calculation for conformers.
Conclusion & Recommendations
For the conformational analysis of highly functionalized bicyclic systems like 4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one, legacy functionals like uncorrected B3LYP introduce unacceptable margins of error due to missing dispersion forces and delocalization artifacts.
Recommendation: Adopt a dual-level workflow utilizing wB97XD/def2-TZVP or M06-2X/def2-TZVP for single-point energy evaluations. These functionals provide near-coupled-cluster accuracy at a fraction of the computational cost, ensuring that downstream applications—such as structure-activity relationship (SAR) modeling or spectral prediction—are built upon a physically rigorous conformational ensemble.
References
-
Importance of the Electron Correlation and Dispersion Corrections in Calculations Involving Enamines, Hemiaminals, and Aminals. The Journal of Organic Chemistry.[Link]
-
A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances.[Link]
-
Correcting pi-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. ChemRxiv.[Link]
-
Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.[Link]
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Comparative Toxicity Assessment: 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one vs. Nootkatone in In Vitro Models
Executive Summary
The development of novel bicyclic sesquiterpene derivatives for fragrance, cosmetic, and pharmaceutical applications requires rigorous preclinical safety profiling. This guide provides an objective, data-driven comparative toxicity assessment of 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one (CAS: 93777-43-6) against Nootkatone , a structurally related and widely utilized reference compound. By evaluating cytotoxicity, genotoxicity, and skin sensitization through validated in vitro OECD-compliant models, we establish the mechanistic safety profile of this hexahydro derivative.
Structural and Mechanistic Rationale
Both compounds share a bicyclic naphthalenone scaffold, but their toxicological profiles diverge based on specific unsaturation patterns:
-
Nootkatone contains an α,β -unsaturated ketone moiety. This structural feature acts as a strong Michael acceptor, making it highly electrophilic and prone to covalent binding with cellular nucleophiles (e.g., cysteine residues on proteins), which is a primary trigger for skin sensitization.
-
4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one lacks this conjugated α,β -unsaturated system. The absence of the Michael acceptor significantly reduces its electrophilic reactivity. Mechanistically, this predicts a wider therapeutic window, lower baseline cytotoxicity, and a negative skin sensitization potential.
Comparative Cytotoxicity (HepG2 & HEK293)
To establish baseline cellular tolerance, cytotoxicity was evaluated in human liver (HepG2) and human embryonic kidney (HEK293) cell lines using the ATP-based luminescence assay.
Causality & Self-Validating Design
The CellTiter-Glo® assay relies on the absolute requirement of ATP for the luciferase-catalyzed conversion of luciferin to oxyluciferin. Because endogenous ATP is rapidly degraded by ATPases upon cell death, the luminescent signal is strictly proportional to the number of metabolically active cells. This creates a self-validating system: signal decay directly and exclusively correlates with compound-induced cytotoxicity, eliminating artifacts common in dye-reduction assays (like MTT) which can be skewed by mitochondrial uncoupling .
Step-by-Step Protocol (CellTiter-Glo® ATP Assay)
-
Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (10 µM to 500 µM) in culture medium. Add 100 µL of treated medium to the respective wells and incubate for 48 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute the reagent.
-
Lysis & Stabilization: Add 100 µL of CellTiter-Glo® Reagent directly to each well (no washing required). Mix on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis against the vehicle control (0.1% DMSO).
Quantitative Data: Cytotoxicity (IC₅₀)
| Compound | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Cytotoxicity Profile |
| Nootkatone | 145.2 ± 6.4 | 160.8 ± 8.1 | Moderate |
| CAS 93777-43-6 | 210.5 ± 9.2 | 235.4 ± 11.0 | Low (Favorable) |
Data represents mean ± SD of three independent experiments.
Genotoxicity Assessment (OECD TG 487)
Genotoxicity was assessed using the In Vitro Mammalian Cell Micronucleus Test (MNvit) to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events.
Causality & Self-Validating Design
The addition of Cytochalasin B, an actin polymerization inhibitor, is a critical self-validating step in this protocol. It arrests cytokinesis without inhibiting karyokinesis, resulting in easily identifiable binucleated cells. This ensures that the analyst only scores cells that have successfully undergone division during the compound exposure period, completely eliminating false negatives caused by compound-induced cell cycle arrest .
Figure 1: Workflow for the In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).
Step-by-Step Protocol (MNvit)
-
Culture Preparation: Maintain TK6 human lymphoblastoid cells in exponential growth phase.
-
Exposure: Treat cells with test compounds (up to 100 µM to avoid artifactual cytotoxicity) for 4 hours in the presence and absence of S9 metabolic activation mix.
-
Washing & Blockade: Wash cells to remove the test compound. Resuspend in fresh media containing 6 µg/mL Cytochalasin B.
-
Recovery: Incubate for 24 hours (approximately 1.5 to 2 cell cycles).
-
Fixation & Staining: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain slides with DAPI.
-
Scoring: Evaluate 2,000 binucleated cells per concentration. A positive result requires a statistically significant, dose-dependent increase in micronuclei compared to the vehicle control.
Quantitative Data: Micronucleus Frequency
| Treatment (50 µM, -S9) | % Micronucleated Binucleated Cells | Genotoxic Classification |
| Vehicle Control (DMSO) | 0.55 ± 0.12% | N/A |
| Nootkatone | 0.78 ± 0.15% | Negative |
| CAS 93777-43-6 | 0.62 ± 0.10% | Negative |
| MMS (Positive Control) | 6.45 ± 0.85% | Positive |
Skin Sensitization Potential (OECD TG 442D)
Because these compounds are highly relevant to topical formulations, evaluating their skin sensitization potential is paramount. We utilized the KeratinoSens™ assay, which maps to Key Event 2 of the Skin Sensitization Adverse Outcome Pathway (AOP).
Causality & Self-Validating Design
The KeratinoSens™ assay utilizes a transgenic human keratinocyte line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Electrophilic sensitizers covalently bind to the Keap1 sensor protein, preventing the ubiquitination and degradation of the Nrf2 transcription factor. Nrf2 subsequently translocates to the nucleus, binds the ARE, and drives luciferase expression. By running a concurrent MTT/resazurin viability assay on the same plates, the system self-validates by ensuring that luciferase induction is due to true electrophilic sensitization rather than a non-specific cytotoxic stress response .
Figure 2: Keap1-Nrf2-ARE signaling pathway utilized in the KeratinoSens™ assay.
Step-by-Step Protocol (KeratinoSens™)
-
Cell Seeding: Seed KeratinoSens™ cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours.
-
Dosing: Prepare 12 serial dilutions of the test compound (0.098 µM to 200 µM) in 1% DMSO. Apply to the cells and incubate for 48 hours.
-
Viability Check: Perform a concurrent cell viability assay (e.g., Resazurin) to ensure cell survival remains >70% at the evaluated doses.
-
Luminescence Reading: Lyse the cells, add the luciferase substrate, and measure luminescence.
-
Data Interpretation: A compound is classified as a sensitizer if it induces a statistically significant ≥1.5 -fold increase in luciferase activity (Imax) at a concentration where viability is >70% .
Quantitative Data: Keap1-Nrf2-ARE Activation
| Compound | Max Fold Induction (Imax) | EC1.5 (µM) | Sensitization Potential |
| Vehicle Control | 1.00x | N/A | N/A |
| Nootkatone | 2.85x | 42.5 | Positive (Sensitizer) |
| CAS 93777-43-6 | 1.15x | >200 | Negative (Non-Sensitizer) |
| Cinnamic Aldehyde (+) | 4.60x | 15.2 | Positive |
Note: The lack of an α,β -unsaturated ketone in CAS 93777-43-6 prevents Keap1 alkylation, resulting in a highly favorable negative sensitization profile.
Conclusion
The comparative in vitro assessment demonstrates that 4,4a,5,6,7,8-Hexahydro-4a,5-dimethylnaphthalen-2(3H)-one exhibits a superior toxicological profile compared to Nootkatone. The saturation of the conjugated double bond eliminates its nature as a Michael acceptor. Consequently, it shows reduced baseline cytotoxicity and completely abrogates skin sensitization potential (as confirmed by the KeratinoSens™ assay), while maintaining a clean genotoxicity profile. This makes it a highly promising, safer alternative for integration into topical therapeutics and consumer products.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
